molecular formula C6H5N3OS B181831 2-Cyano-N-thiazol-2-yl-acetamide CAS No. 90158-62-6

2-Cyano-N-thiazol-2-yl-acetamide

Cat. No.: B181831
CAS No.: 90158-62-6
M. Wt: 167.19 g/mol
InChI Key: ZSPNFPWMLPHDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-thiazol-2-yl-acetamide serves as a crucial synthetic intermediate for constructing a diverse range of heterocyclic compounds with significant research potential. Its high reactivity, conferred by the carbonyl and cyano functional groups, makes it a valuable building block in organic synthesis, particularly for developing novel thiazole, pyrazole, and thiophene derivatives . This compound is a key precursor in the development of novel thiazole-based cyanoacrylamide derivatives. These synthesized molecules have demonstrated remarkable DNA photocleavage activity and potent cytotoxicity against human cancer cell lines, including colon (HCT116) and breast (MDA-MB-231) cancers, upon irradiation, highlighting their promise in photodynamic therapy research . Furthermore, the scaffold is instrumental in generating compounds evaluated for a broad spectrum of biological activities. Research indicates its utility in creating novel structures with marked antitumor effects , as well as derivatives investigated for their antimicrobial properties . Beyond biomedical applications, this intermediate has also been utilized in the synthesis of novel insecticides, demonstrating effectiveness against agricultural pests such as Spodoptera frugiperda by disrupting larval development and silk production .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPNFPWMLPHDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351192
Record name 2-Cyano-N-thiazol-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90158-62-6
Record name 2-Cyano-N-thiazol-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-N-thiazol-2-yl-acetamide: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-Cyano-N-thiazol-2-yl-acetamide (CAS No. 90158-62-6). This compound serves as a critical intermediate in the synthesis of various heterocyclic systems, particularly those with applications in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic compound featuring a central thiazole ring linked to a cyanoacetamide functional group. While extensive experimental data is not uniformly available in the public domain, a combination of catalog information and computed properties provides a solid foundation for its chemical identity and behavior.

Identifiers and General Properties

The fundamental identifiers and molecular properties of this compound are summarized below.

PropertyValueCitation(s)
IUPAC Name 2-cyano-N-(1,3-thiazol-2-yl)acetamide[1]
CAS Number 90158-62-6[2][3]
Molecular Formula C₆H₅N₃OS[1][3]
Molecular Weight 167.19 g/mol [1][4]
Canonical SMILES C1=CSC(=N1)NC(=O)CC#N[1]
InChI Key ZSPNFPWMLPHDQS-UHFFFAOYSA-N[1]
Synonyms 2-Cyano-N-(thiazol-2-yl)acetamide, N-(1,3-thiazol-2-yl)cyanoacetamide, 2-(cyanoacetylamino)thiazole[1]
Physicochemical Properties

Experimental physicochemical data such as melting point and solubility are not consistently reported in peer-reviewed literature. The data presented below are primarily computed properties sourced from comprehensive chemical databases. For context, related N-substituted cyanoacetamides are typically crystalline solids.[5]

PropertyValue / DescriptionCitation(s)
Physical State Solid (predicted)
Melting Point Data not available in cited literature.[6][7]
Boiling Point Data not available.[7]
Solubility Data not available. Related compounds show preference for polar organic solvents.[6]
XLogP3 (Computed) 1.2[1]
Topological Polar Surface Area 94 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

Synthesis and Experimental Protocols

This compound is a key synthetic intermediate. Its preparation is most commonly achieved through the condensation of 2-aminothiazole with a cyanoacetic acid equivalent.

Synthesis Workflow Diagram

The following diagram illustrates a common and effective laboratory-scale synthesis of the title compound.

G R1 2-Aminothiazole Process Reaction R1->Process R2 Ethyl Cyanoacetate R2->Process Reagent Sodium Ethoxide (Base) Reagent->Process catalyst Solvent Absolute Ethanol Solvent->Process medium Workup Workup Process->Workup Reflux, 6h Product This compound Workup->Product Solvent Evaporation & Purification

Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is based on established methods for the synthesis of N-substituted cyanoacetamides from aminothiazoles.

Objective: To synthesize this compound.

Materials:

  • 2-Aminothiazole (1.0 equiv.)

  • Ethyl cyanoacetate (1.0 equiv.)

  • Sodium metal (1.0 equiv.)

  • Absolute ethanol (anhydrous)

Procedure:

  • Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equiv.) in small portions to a flask containing absolute ethanol. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted and dissolved to form a clear solution of sodium ethoxide.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 2-aminothiazole (1.0 equiv.) and ethyl cyanoacetate (1.0 equiv.).

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting residue or precipitate can then be subjected to further purification.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dioxane) to yield the final product, this compound, as a solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Melting Point, NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.

Chemical Reactivity and Applications

The primary utility of this compound in drug discovery is its role as a versatile building block. The active methylene group (the -CH₂- between the carbonyl and cyano groups) is particularly reactive and serves as a handle for constructing more complex molecules.

A key reaction is the Knoevenagel condensation , where the active methylene group condenses with an aldehyde or ketone in the presence of a basic catalyst (e.g., piperidine) to form a new carbon-carbon double bond. This reaction is widely used to synthesize a variety of α,β-unsaturated cyanoacrylamides, many of which have been investigated for their potent biological activities.

Biological Significance and Key Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives are of high interest in drug development, particularly as anticancer agents. The 2-aminothiazole core is a "privileged scaffold" found in numerous FDA-approved drugs. Derivatives synthesized from this core compound have been shown to target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in many human cancers.[5] Derivatives of this compound have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[6]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation promotes PTEN PTEN PTEN->PIP3 inhibits Inhibitor Thiazole Derivatives Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.
VEGFR2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of pro-angiogenic signals.[8] Thiazole-containing compounds derived from this compound have been synthesized and evaluated as inhibitors of VEGFR-2 kinase activity, thereby blocking downstream signaling required for endothelial cell proliferation and migration.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg phosphorylates PI3K PI3K VEGFR2->PI3K phosphorylates RAF RAF-MEK-ERK Pathway PLCg->RAF activates AKT AKT Pathway PI3K->AKT activates Proliferation Endothelial Cell Proliferation RAF->Proliferation Migration Cell Migration & Survival AKT->Migration Inhibitor Thiazole Derivatives Inhibitor->VEGFR2 inhibits kinase activity

References

An In-depth Technical Guide on 2-Cyano-N-thiazol-2-yl-acetamide (CAS: 90158-62-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-N-thiazol-2-yl-acetamide (CAS number 90158-62-6), a heterocyclic compound with a thiazole ring. This document details its physicochemical properties, safety information, and a detailed experimental protocol for its synthesis. While direct biological activity data for the core compound is limited in publicly available literature, this guide extensively covers the significant antimicrobial and anticancer activities reported for its various derivatives. The potential mechanisms of action, as elucidated through studies of these derivatives, are also discussed. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, highlighting the potential of the this compound scaffold in medicinal chemistry.

Compound Identification and Physicochemical Properties

This compound is a solid crystalline compound. It is identified by the CAS number 90158-62-6.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C6H5N3OS
Molecular Weight 167.19 g/mol
Appearance Solid crystalline compound
Canonical SMILES C1=CSC(=N1)NC(=O)CC#N
InChI Key ZSPNFPWMLPHDQS-UHFFFAOYSA-N
Topological Polar Surface Area 94 Ų
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2

Synthesis

The synthesis of this compound can be achieved through the reaction of 2-aminothiazole with cyanoacetic acid.

Experimental Protocol: Synthesis from 2-Aminothiazole and Cyanoacetic Acid

This protocol is based on the condensation reaction between 2-aminothiazole and cyanoacetic acid using a carbodiimide coupling agent.

Materials:

  • 2-Aminothiazole

  • Cyanoacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Acetonitrile

  • Dilute Sodium Hydroxide (NaOH) solution (e.g., 2%)

  • 6 N Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • Combine equimolar amounts of cyanoacetic acid (e.g., 4.5 g) and 2-aminothiazole (e.g., 5.3 g) in acetonitrile.

  • To this suspension, add a solution of dicyclohexylcarbodiimide (e.g., 12.0 g) in acetonitrile.

  • An exothermic reaction will occur, and the mixture may solidify. Add additional acetonitrile to facilitate stirring.

  • Stir the mixture for 1 hour and then let it stand overnight.

  • Collect the resulting solid by filtration.

  • Stir the collected solid with a dilute NaOH solution and filter to remove the dicyclohexylurea byproduct.

  • Acidify the filtrate with 6 N HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from acetone to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_workup Work-up & Purification 2_Aminothiazole 2-Aminothiazole Reaction_Mixture Reaction Mixture 2_Aminothiazole->Reaction_Mixture Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Reaction_Mixture DCC DCC DCC->Reaction_Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction_Mixture NaOH Dilute NaOH Crude_Product Crude Product NaOH->Crude_Product HCl 6 N HCl HCl->Crude_Product Acetone Acetone Final_Product This compound Acetone->Final_Product Reaction_Mixture->Crude_Product Overnight Reaction & Filtration Crude_Product->Final_Product Purification

Caption: Synthesis workflow for this compound.

Safety Information

Table 2: GHS Hazard Statements for this compound

Hazard CodeHazard Statement
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound.

Biological Activity of Derivatives

Disclaimer: The following data pertains to derivatives of this compound. Direct and comprehensive biological activity data for the parent compound (CAS 90158-62-6) is not extensively available in the current literature. The information presented here is to highlight the potential of the core scaffold.

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity of Derivatives

Numerous studies have synthesized and evaluated a range of this compound derivatives for their cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Selected this compound Derivatives

Derivative ClassCell Line(s)IC50 (µM)Potential Mechanism of ActionReference(s)
2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamideHCT116 (Colon), MDA-MB-231 (Breast)9 - 91DNA cleavage via reactive oxygen species
Piperazinyl-thiazole acetamideLeukemia, Prostate3.51 - 5.15 (GI50)VEGFR-2 inhibition
Imidazopyridine derivatives-0.027 (for TAK1)TAK1 inhibition
2-(Alkylamido)thiazole analoguesL1210 (Leukemia)4 - 8GMP synthetase inhibition
2-(Arylamido)thiazole analoguesL1210 (Leukemia)0.2 - 1GMP synthetase inhibition

4.1.1. Putative Anticancer Mechanism of Action

Based on studies of its derivatives, the anticancer effects of compounds based on the this compound scaffold may involve multiple mechanisms:

  • Induction of DNA Damage: Some derivatives have been shown to cause DNA cleavage, potentially through the generation of reactive oxygen species (ROS), leading to apoptosis.

  • Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival is another proposed mechanism. This includes:

    • Kinase Inhibition: Targeting kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Transforming growth factor-beta-activated kinase 1 (TAK1) can disrupt signaling pathways crucial for tumor growth and angiogenesis.

    • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for nucleotide synthesis, and its inhibition can halt cancer cell proliferation.

Anticancer_Mechanism cluster_compound This compound Derivative cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Compound Compound DNA DNA Compound->DNA Kinases VEGFR-2, TAK1 Compound->Kinases Enzymes DHFR Compound->Enzymes ROS_Production ROS Production DNA->ROS_Production Signal_Transduction_Inhibition Signal Transduction Inhibition Kinases->Signal_Transduction_Inhibition Nucleotide_Synthesis_Inhibition Nucleotide Synthesis Inhibition Enzymes->Nucleotide_Synthesis_Inhibition DNA_Damage DNA Damage ROS_Production->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Signal_Transduction_Inhibition->Apoptosis Nucleotide_Synthesis_Inhibition->Apoptosis Antimicrobial_Mechanism Compound_Derivative This compound Derivative DHFR Dihydrofolate Reductase (DHFR) Compound_Derivative->DHFR Inhibition Folic_Acid_Pathway Folic Acid Synthesis DHFR->Folic_Acid_Pathway Nucleotide_Synthesis Nucleotide Synthesis Folic_Acid_Pathway->Nucleotide_Synthesis Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Nucleotide_Synthesis->Bacterial_Growth_Inhibition

An In-depth Technical Guide to the Molecular Structure of 2-Cyano-N-thiazol-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-thiazol-2-yl-acetamide is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its structure, incorporating both a reactive cyanoacetamide group and a biologically relevant thiazole ring, makes it a key intermediate in the synthesis of various derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known properties of this compound, adhering to the highest standards of scientific accuracy and data presentation for a research-oriented audience.

Molecular Structure and Properties

This compound possesses the chemical formula C₆H₅N₃OS and a molecular weight of approximately 167.19 g/mol .[1][2] The molecule consists of a central acetamide linker connecting a cyano group (-C≡N) and a thiazol-2-yl group. The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the amide C=O, the cyano N, and the thiazole N and S atoms) suggests the potential for diverse intermolecular interactions.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₅N₃OS[1][2]
Molecular Weight 167.19 g/mol [1][2]
CAS Number 90158-62-6[1]
IUPAC Name 2-cyano-N-(1,3-thiazol-2-yl)acetamide[3]
Canonical SMILES C1=CSC(=N1)NC(=O)CC#N[3]
InChI Key ZSPNFPWMLPHDQS-UHFFFAOYSA-N[3]

Synthesis

The synthesis of this compound has been reported via the reaction of 2-aminothiazole with a cyanoacetic acid derivative. The following protocol is based on a reported experimental procedure.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • Cyanoacetic acid (4.5 g)

  • 2-Aminothiazole (5.3 g)

  • Dicyclohexylcarbodiimide (DCC) (12.0 g)

  • Acetonitrile

  • Dilute sodium hydroxide (NaOH) solution (ca. 2%)

  • 6 N Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • Solutions of cyanoacetic acid and 2-aminothiazole in acetonitrile are combined.

  • A solution of dicyclohexylcarbodiimide in acetonitrile is added to the suspension. An exothermic reaction occurs, and the mixture solidifies.

  • Additional acetonitrile is added, and the mixture is stirred for 1 hour, then allowed to stand overnight.

  • The resulting solid is collected by filtration.

  • The collected solid is stirred with a dilute sodium hydroxide solution and filtered.

  • The filtrate is acidified with 6 N hydrochloric acid.

  • The precipitated product is collected, washed with water, and dried. The reported melting point is 229°-230°C.

  • Recrystallization from acetone yields the purified 2-(cyanoacetylamino)thiazole with a reported melting point of 231°-232°C (with decomposition).

Synthesis Workflow

G cluster_reactants Reactants cluster_solvents Solvents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product R1 Cyanoacetic Acid P1 Combine Reactants in Acetonitrile R1->P1 R2 2-Aminothiazole R2->P1 R3 Dicyclohexylcarbodiimide (DCC) R3->P1 S1 Acetonitrile S1->P1 P2 Stir Overnight P1->P2 Exothermic Reaction P3 Filter Solid P2->P3 P4 Base Wash (NaOH) P3->P4 P5 Acidification (HCl) P4->P5 P6 Collect & Dry Product P5->P6 PU1 Recrystallization from Acetone P6->PU1 FP This compound PU1->FP

Synthesis workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Characterization is often mentioned in the context of its use as a starting material, but the raw data is not typically provided. The following table summarizes the expected characteristic spectroscopic features based on the analysis of related compounds.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the methylene protons (-CH₂-), the amide proton (-NH-), and the protons of the thiazole ring.
¹³C NMR Resonances for the cyano carbon, the carbonyl carbon, the methylene carbon, and the carbons of the thiazole ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C≡N stretch of the cyano group, the C=O stretch of the amide, and vibrations of the thiazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (167.19 g/mol ).

Biological Activity and Potential Applications

While this compound itself has not been extensively studied for its biological activity, it serves as a crucial precursor for the synthesis of a wide range of heterocyclic compounds with significant pharmacological potential. Derivatives of this molecule have been investigated for various therapeutic applications.

Precursor for Biologically Active Molecules

G cluster_derivatives Synthetic Derivatives cluster_activities Potential Biological Activities Core This compound D1 Cyanoacrylamide Derivatives Core->D1 Knoevenagel Condensation D2 Thiophene Derivatives Core->D2 Gewald Reaction D3 Pyrazole Derivatives Core->D3 Reaction with Hydrazines D4 Pyridone Derivatives Core->D4 Cyclization Reactions A1 Anticancer D1->A1 A2 Antimicrobial D1->A2 D2->A2 D3->A2 A3 Enzyme Inhibition D3->A3 D4->A1

Role as a precursor for biologically active compounds.
  • Anticancer Activity: Derivatives of this compound, such as certain cyanoacrylamide derivatives, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5]

  • Antimicrobial Activity: The core structure is utilized in the synthesis of novel thiophene, pyrazole, and pyridone derivatives that have shown promising antimicrobial and antifungal activities.[6]

  • Enzyme Inhibition: The structural motif is present in molecules designed as inhibitors for specific enzymes, highlighting its potential for targeted drug design.

Conclusion

References

An In-depth Technical Guide to 2-Cyano-N-thiazol-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyano-N-thiazol-2-yl-acetamide, a heterocyclic compound with significant potential in medicinal chemistry. This document covers its chemical identity, physicochemical properties, synthesis protocols, and biological activities, with a focus on its applications in drug discovery and development.

Chemical Identity and Synonyms

The compound this compound is a derivative of acetamide featuring a cyano group and a thiazole ring. Its formal chemical nomenclature and various synonyms are crucial for accurate identification in literature and databases.

IUPAC Name: 2-cyano-N-(1,3-thiazol-2-yl)acetamide[1]

Synonyms: A comprehensive list of synonyms for this compound is provided below to aid in literature searches and material sourcing.

SynonymReference
This compound[1]
2-cyano-N-(thiazol-2-yl)acetamide[1]
2-cyano-N-1,3-thiazol-2-ylacetamide[1]
2-(cyanoacetylamino)thiazole[1]
N-(1,3-thiazol-2-yl)cyanoacetamide[1]
2-Cyano-N-(2-thiazolyl)acetamide[1]
MFCD00608535[1]
ZSPNFPWMLPHDQS-UHFFFAOYSA-N[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its application in experimental settings and for computational modeling.

PropertyValueReference
Molecular Formula C6H5N3OS[1][2]
Molecular Weight 167.19 g/mol [1][2]
CAS Number 90158-62-6[1]
InChI InChI=1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10)[1]
InChIKey ZSPNFPWMLPHDQS-UHFFFAOYSA-N[1]
SMILES C1=CSC(=N1)NC(=O)CC#N[1]
Computed XLogP3-AA 0.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Exact Mass 167.015333 g/mol [1]
Monoisotopic Mass 167.015333 g/mol [1]
Topological Polar Surface Area 94 Ų[1]
Heavy Atom Count 11
Formal Charge 0
Complexity 197[1]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the condensation of 2-aminothiazole with a cyanoacetylating agent. Below is a representative experimental protocol.

Objective: To synthesize this compound.

Materials:

  • 2-Aminothiazole

  • Ethyl cyanoacetate

  • Pyridine (as a catalyst, optional)

  • Ethanol (as a solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware and apparatus for reflux and filtration.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1 equivalent) in a suitable volume of absolute ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl cyanoacetate (1.1 equivalents). A catalytic amount of pyridine can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

  • Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any unreacted starting materials and water-soluble impurities.

  • Neutralization: Suspend the crude product in water and neutralize with a saturated solution of sodium bicarbonate.

  • Final Filtration and Drying: Filter the neutralized product, wash with water, and dry under vacuum over anhydrous magnesium sulfate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

General Synthesis Workflow:

G cluster_synthesis Synthesis 2-Aminothiazole 2-Aminothiazole Reaction Reaction 2-Aminothiazole->Reaction Ethyl_cyanoacetate Ethyl_cyanoacetate Ethyl_cyanoacetate->Reaction Crude_Product Crude_Product Reaction->Crude_Product Condensation Purification Purification Crude_Product->Purification Recrystallization Pure_Product Pure_Product Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Derivatives of this compound have demonstrated a range of biological activities, highlighting their potential as scaffolds for the development of new therapeutic agents.

Antimicrobial Activity: Several studies have explored the antimicrobial properties of compounds derived from 2-cyano-N-arylacetamides. These derivatives have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal activity against species like Aspergillus flavus and Candida albicans. The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Anticancer Activity: Thiazole-containing compounds are a well-established class of anticancer agents. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. Some derivatives have been shown to induce apoptosis, the programmed cell death, in cancer cells. For instance, certain 1,3,4-thiadiazole derivatives of acetamide have been found to activate caspase-3 and caspase-9, key enzymes in the apoptotic pathway.[3] One study on a series of thiazole derivatives revealed that a promising compound induced cell cycle arrest at the G2/M phase and pre-G1 apoptosis in leukemia HL-60 cells.[4]

Enzyme Inhibition: The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes. While the precise targets for this compound itself are not extensively characterized in the available literature, its derivatives are known to inhibit enzymes associated with cancer progression and receptors involved in inflammatory responses.[5]

Drug Discovery Workflow:

G cluster_discovery Drug Discovery and Development Scaffold This compound Derivative_Synthesis Derivative Synthesis Scaffold->Derivative_Synthesis Screening Biological Screening Derivative_Synthesis->Screening Chemical Library Hit_Identification Hit Identification Screening->Hit_Identification Antimicrobial & Anticancer Assays Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A generalized workflow for drug discovery using the core scaffold.

Conclusion

This compound represents a versatile chemical scaffold with significant promise for the development of novel therapeutic agents. Its amenability to chemical modification allows for the generation of diverse libraries of derivatives with a wide range of biological activities. Further research into the specific molecular targets and mechanisms of action of this compound and its analogs is warranted to fully exploit its therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this promising molecule.

References

The Multifaceted Biological Activities of 2-Cyano-N-thiazol-2-yl-acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-cyano-N-thiazol-2-yl-acetamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a primary focus on their anticancer and antimicrobial properties. All quantitative data from cited literature is presented in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound ID/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3b (2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide)HCT116 (Colon)23[1]
MDA-MB-231 (Breast)30[1]
Compound 3c (2-cyano-3-(1-(pyridin-2-yl)-3-(p-tolyl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide)HCT116 (Colon)25[1]
MDA-MB-231 (Breast)9[1]
Compound 10 (unspecified derivative)HT29 (Colon)2.01[2]
Compound 20 (unspecified derivative)H1299 (Lung)4.89[2]
SHG-44 (Glioma)4.03[2]
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical)1.6[2]
Compound 28 (unspecified derivative)HT29 (Colon)0.63[2]
A549 (Lung)8.64[2]
HeLa (Cervical)6.05[2]
Karpas299 (Lymphoma)13.87[2]
Compound 4c (thiazole derivative with 2-(4-hydroxybenzylidene) substitution)MCF-7 (Breast)2.57[3]
HepG2 (Liver)7.26[3]
Compound 13 (2-aminobenzothiazole derivative)HCT116 (Colon)6.43[4]
A549 (Lung)9.62[4]
A375 (Melanoma)8.07[4]
Proposed Signaling Pathways in Anticancer Activity

The anticancer effects of 2-aminothiazole derivatives, including the this compound core, are often attributed to their ability to inhibit various protein kinases involved in cancer progression.[2][5][6] These include pathways such as PI3K/Akt/mTOR and receptor tyrosine kinases like VEGFR-2, which are crucial for cell growth, proliferation, and angiogenesis.

anticancer_pathway Ligand Growth Factor RTK VEGFR-2 Ligand->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Derivative 2-Cyano-N-thiazol-2-yl -acetamide Derivative Derivative->RTK Derivative->PI3K

Proposed inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

A significant number of this compound derivatives have been synthesized and evaluated for their antimicrobial properties against a variety of pathogenic bacteria and fungi. The thiazole ring is a well-known pharmacophore that contributes to the antimicrobial efficacy of these compounds.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains.

Compound ID/DerivativeMicrobial StrainMIC (µg/mL)Reference
Thiazole-based cyanoacrylamide 3b Escherichia coli>128[1]
Staphylococcus aureus64[1]
Thiazole-based cyanoacrylamide 3c Escherichia coli>128[1]
Staphylococcus aureus128[1]
2-phenylacetamido-thiazole derivative 16 Escherichia coli1.56 - 6.25[7]
Pseudomonas aeruginosa1.56 - 6.25[7]
Bacillus subtilis1.56 - 6.25[7]
Staphylococcus aureus1.56 - 6.25[7]
Amino/8-quinolinyl substituted thiazole Various Bacteria & Fungi6.25 - 12.5[7]
Benzothiazole derivative VII Staphylococcus aureus~0.023 - 0.049[8]
Bacillus subtilis~0.023 - 0.049[8]
Klebsiella pneumoniae~0.023 - 0.049[8]
Escherichia coli~0.023 - 0.049[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of biological activity studies. Below are the methodologies for the key assays cited in this guide.

Synthesis of this compound Derivatives

A common synthetic route for preparing these derivatives is through the Knoevenagel condensation.[1]

synthesis_workflow Start 2-Cyano-N-thiazol -2-yl-acetamide Reaction Knoevenagel Condensation (Ethanol, Reflux) Start->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Piperidine Piperidine (catalyst) Piperidine->Reaction Product 2-Cyano-N-thiazol-2-yl -acetamide Derivative Reaction->Product

General workflow for the synthesis via Knoevenagel condensation.

General Procedure:

  • A mixture of 2-cyano-N-(thiazol-2-yl)acetamide and the corresponding aromatic aldehyde is prepared in absolute ethanol.[1]

  • A catalytic amount of piperidine is added to the mixture.[1]

  • The reaction mixture is heated at reflux for a specified period (e.g., 3 hours).[1]

  • The resulting solid product is filtered, washed with ethanol, dried, and can be further purified by recrystallization.[1]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and incubated to allow for cell attachment.[9][11]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).[12]

  • MTT Addition: An MTT solution (typically 0.5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[9][11]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[9][10][11]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[9] The cell viability is calculated relative to untreated control cells.

Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[13][14][15]

Protocol:

  • Inoculum Preparation: A standardized microbial inoculum is prepared and uniformly spread over the surface of a suitable agar medium in a petri dish.[13][14]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar plate.[15][16]

  • Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.[14] A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).[14]

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).[13]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated potent anticancer and antimicrobial activities in numerous preclinical studies. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this area. Further investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of precise molecular mechanisms will be crucial for translating these promising findings into clinical applications.

References

The Emergent Role of 2-Cyano-N-thiazol-2-yl-acetamide Derivatives in Oncology: A Technical Overview of Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 2-Cyano-N-thiazol-2-yl-acetamide primarily serves as a foundational scaffold in medicinal chemistry, its derivatives have emerged as a promising class of compounds with significant antiproliferative activities across a spectrum of cancer cell lines. This technical guide synthesizes the current understanding of the mechanisms of action employed by these derivatives, focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. Due to a paucity of research on the core this compound compound itself, this document will focus on the well-documented activities of its advanced derivatives, providing a comprehensive resource for researchers in oncology and drug discovery.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in a number of FDA-approved anticancer drugs. The versatility of the this compound core structure allows for the synthesis of a diverse library of derivatives. These derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including those of the colon, breast, liver, and leukemia. This guide will provide a detailed exploration of the molecular mechanisms that underpin the anticancer properties of these compounds, present quantitative efficacy data, and outline the experimental protocols used to elucidate these activities.

Mechanisms of Action in Cancer Cells

The anticancer activity of this compound derivatives is multifaceted, primarily converging on the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often mediated through both intrinsic and extrinsic pathways.

  • Caspase Activation: A number of this compound derivatives have been shown to activate key executioner caspases, such as Caspase-3, and initiator caspases like Caspase-8 and Caspase-9.[1] This activation leads to the cleavage of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

  • p53-Mediated Apoptosis: Some derivatives have been observed to induce apoptosis through a p53-mediated mechanism. The tumor suppressor protein p53 plays a critical role in responding to cellular stress, and its activation can trigger apoptosis.

  • Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for cell survival. Certain derivatives of this compound have been shown to upregulate Bax and downregulate Bcl-2, thereby shifting the cellular balance towards apoptosis.

Below is a diagram illustrating the apoptotic signaling pathway initiated by these derivatives.

compound This compound Derivative p53 p53 Activation compound->p53 bax Bax Upregulation compound->bax bcl2 Bcl-2 Downregulation compound->bcl2 caspase8 Caspase-8 Activation compound->caspase8 p53->bax caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 | caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 1: Apoptotic pathway induced by derivatives.
Cell Cycle Arrest

Derivatives of this compound have been shown to disrupt the normal progression of the cell cycle, a critical process for cancer cell proliferation.

  • G1 and G2/M Phase Arrest: Studies have demonstrated that these compounds can induce cell cycle arrest at both the G1 and G2/M checkpoints.[2] This prevents cancer cells from entering the synthesis (S) phase or mitosis (M) phase, respectively, thereby halting their proliferation.

The logical flow of cell cycle arrest is depicted in the following diagram.

compound This compound Derivative arrest_g1 G1 Arrest compound->arrest_g1 arrest_g2m G2/M Arrest compound->arrest_g2m g1 G1 Phase s S Phase g1->s g2 G2 Phase s->g2 m M Phase g2->m m->g1 arrest_g1->s X arrest_g2m->m X synthesis Synthesis of Derivatives treatment Treatment with Derivatives synthesis->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt Cell Viability Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

References

Thiazole Acetamide Compounds: A Technical Guide to Their Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial and antifungal activities. Thiazole acetamide derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a range of pathogenic microorganisms. This technical guide provides an in-depth overview of the synthesis, antimicrobial and antifungal properties, and putative mechanisms of action of these compounds, tailored for professionals in the field of drug discovery and development.

Antimicrobial and Antifungal Efficacy of Thiazole Acetamide Derivatives

Numerous studies have demonstrated the broad-spectrum antimicrobial and antifungal activities of thiazole acetamide derivatives. The efficacy of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various thiazole acetamide derivatives against selected bacterial and fungal strains as reported in the scientific literature.

Table 1: Antibacterial Activity of Thiazole Acetamide Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Series A
Compound A112.52550100[1]
Compound A26.2512.52550[1]
Series B
Compound B13.1256.2512.525[2]
Compound B21.563.1256.2512.5[2]
Ciprofloxacin 10.50.251[3]

Table 2: Antifungal Activity of Thiazole Acetamide Derivatives against Candida albicans (MIC in µg/mL)

Compound IDCandida albicans (ATCC 10231)Candida albicans (Clinical Isolate 1)Candida albicans (Clinical Isolate 2)Reference
Series C
Compound C17.8115.6215.62[4][5]
Compound C23.97.817.81[4][5]
Compound C30.0080.0150.015[4][5]
Fluconazole 0.512[6]
Nystatin 111[4][5]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and antimicrobial evaluation of thiazole acetamide compounds, compiled from various research articles.

General Synthesis of Thiazole Acetamide Derivatives

The synthesis of thiazole acetamide derivatives typically follows a multi-step process, beginning with the formation of a substituted 2-aminothiazole ring, followed by N-acylation with a suitable acetamide moiety. A representative synthetic route is outlined below:

  • Synthesis of α-haloketone: An appropriately substituted ketone is halogenated, typically using bromine or N-bromosuccinimide, to yield the corresponding α-haloketone.

  • Hantzsch Thiazole Synthesis: The α-haloketone is then reacted with a thiourea or thioamide derivative in a cyclocondensation reaction to form the 2-aminothiazole ring.

  • N-acylation: The resulting 2-aminothiazole is subsequently acylated with a chloroacetyl chloride or a related derivative to produce the N-(thiazol-2-yl)acetamide scaffold.

  • Derivatization: Further structural diversity can be achieved by reacting the terminal chloride of the acetamide group with various nucleophiles, such as amines, thiols, or other heterocyclic moieties.

Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial and antifungal activities of the synthesized compounds are commonly determined using broth microdilution or agar well diffusion methods.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Well Creation: Wells of a specific diameter are punched into the agar.

  • Application of Compounds: A defined volume of the test compound at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the synthesis and antimicrobial screening of thiazole acetamide compounds, as well as their proposed mechanism of antifungal action.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Final Product start1 Substituted Ketone step1 Halogenation start1->step1 start2 Thiourea/Thioamide step2 Hantzsch Thiazole Synthesis start2->step2 start3 Chloroacetyl Chloride step3 N-acylation start3->step3 start4 Nucleophile (e.g., Amine) step4 Derivatization start4->step4 inter1 α-haloketone step1->inter1 inter2 2-Aminothiazole step2->inter2 inter3 N-(thiazol-2-yl)acetamide step3->inter3 final Final Thiazole Acetamide Derivative step4->final inter1->step2 inter2->step3 inter3->step4

Caption: General synthetic workflow for thiazole acetamide derivatives.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare Standardized Microbial Inoculum assay1 Inoculate Microtiter Plate Wells prep1->assay1 prep2 Prepare Serial Dilutions of Thiazole Acetamide Compounds prep2->assay1 assay2 Incubate at Appropriate Temperature and Duration assay1->assay2 analysis1 Visually Inspect for Microbial Growth assay2->analysis1 analysis2 Determine Minimum Inhibitory Concentration (MIC) analysis1->analysis2 G cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall cluster_oxidative_stress Oxidative Stress thiazole Thiazole Acetamide Compound cyp450 Cytochrome P450 Demethylase thiazole->cyp450 Inhibition cell_wall Cell Wall Structure thiazole->cell_wall Disruption ros Reactive Oxygen Species (ROS) Production thiazole->ros Induces ergosterol_synthesis Ergosterol Biosynthesis cyp450->ergosterol_synthesis Catalyzes ergosterol Ergosterol ergosterol_synthesis->ergosterol Produces membrane_integrity Membrane Integrity ergosterol->membrane_integrity Maintains cell_death Fungal Cell Death membrane_integrity->cell_death Loss leads to cell_wall->cell_death Damage leads to ros->cell_death Induces

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyano-N-thiazol-2-yl-acetamide and its related compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document details their synthesis, summarizes their quantitative biological data, outlines key experimental protocols, and visualizes their mechanisms of action through signaling pathway and workflow diagrams.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, present in numerous clinically approved drugs. This compound serves as a versatile starting material for the synthesis of a wide array of derivatives exhibiting potent anticancer and antimicrobial properties. The presence of the cyanoacetamide group provides a reactive handle for various chemical transformations, allowing for the generation of diverse chemical libraries for biological screening.

Synthesis of this compound and Its Derivatives

The parent compound, this compound, can be synthesized from 2-aminothiazole and ethyl cyanoacetate. A common and efficient method for the synthesis of its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of this compound with various aldehydes to yield a diverse range of substituted acrylamide derivatives.

General Experimental Protocol for Knoevenagel Condensation

A mixture of 2-cyano-N-(thiazol-2-yl)acetamide (1 equivalent) and the desired aromatic aldehyde (1 equivalent) is refluxed in absolute ethanol in the presence of a catalytic amount of piperidine for several hours. The resulting solid product is then filtered, washed with cold ethanol, and purified by recrystallization to yield the final product.

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening 2-Aminothiazole 2-Aminothiazole Core_Compound This compound 2-Aminothiazole->Core_Compound Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Core_Compound Knoevenagel_Condensation Knoevenagel Condensation Core_Compound->Knoevenagel_Condensation Aromatic_Aldehydes Aromatic Aldehydes Aromatic_Aldehydes->Knoevenagel_Condensation Derivatives Diverse Derivatives Knoevenagel_Condensation->Derivatives Anticancer_Assays Anticancer Assays (e.g., MTT) Derivatives->Anticancer_Assays Antimicrobial_Assays Antimicrobial Assays (e.g., MIC) Derivatives->Antimicrobial_Assays Lead_Identification Lead Compound Identification Anticancer_Assays->Lead_Identification Antimicrobial_Assays->Lead_Identification

Caption: Synthetic and screening workflow for this compound derivatives.

Biological Activities

Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds. Many derivatives exhibit potent cytotoxicity against a range of human cancer cell lines.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A HeLa (Cervical Cancer)1.6 ± 0.8
A549 (Lung Cancer)8.64
Derivative B K563 (Leukemia)16.3
Derivative C HT29 (Colon Cancer)0.63
Derivative D PC-3 (Prostate Cancer)7 ± 0.6
Derivative E MCF-7 (Breast Cancer)4 ± 0.2
Derivative F Ovar-3 (Ovarian Cancer)1.55
Derivative G MDA-MB-468 (Breast Cancer)2.95

Note: This table is a compilation of data from multiple sources and is not exhaustive. The specific structures of "Derivative A-G" can be found in the cited literature.

Antimicrobial Activity

Various derivatives have also shown promising activity against a spectrum of pathogenic bacteria and fungi. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Derivative H Escherichia coli5-10
Pseudomonas aeruginosa5-10
Staphylococcus aureus5-10
Derivative I Candida albicans5
Derivative J E. coli31.25
Derivative K S. aureus (MRSA)0.39

Note: This table is a compilation of data from multiple sources and is not exhaustive. The specific structures of "Derivative H-K" can be found in the cited literature.

Mechanisms of Action

The biological effects of this compound derivatives are attributed to their interaction with specific cellular targets and pathways.

Anticancer Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of anticancer activity for many of these compounds is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these molecules disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

G Thiazole_Derivative This compound Derivative Tubulin β-Tubulin (Colchicine Site) Thiazole_Derivative->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Induces Apoptosis_Pathway Apoptotic Cascade G2M_Arrest->Apoptosis_Pathway Triggers Caspase_Activation Caspase-9 & Caspase-3 Activation Apoptosis_Pathway->Caspase_Activation Initiates Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death Results in

Caption: Anticancer signaling pathway of tubulin polymerization inhibitors.

The apoptotic cascade initiated by these compounds often involves the activation of key executioner caspases, such as caspase-3 and caspase-9.

Antimicrobial Mechanism of Action

The antimicrobial activity of these thiazole derivatives is multifaceted and can involve several mechanisms:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit essential bacterial enzymes. One key target is Dihydrofolate Reductase (DHFR) , an enzyme crucial for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR disrupts bacterial growth and replication. Other potential enzyme targets include DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH).

  • Cell Membrane Disruption: The amphiphilic nature of some of these compounds allows them to interact with and disrupt the integrity of the bacterial cell membrane. This can lead to the leakage of intracellular components and ultimately, cell death.

G cluster_enzyme Enzyme Inhibition cluster_membrane Membrane Disruption Thiazole_Derivative This compound Derivative DHFR Dihydrofolate Reductase (DHFR) Thiazole_Derivative->DHFR Inhibits DNA_Gyrase DNA Gyrase Thiazole_Derivative->DNA_Gyrase Inhibits Bacterial_Membrane Bacterial Cell Membrane Thiazole_Derivative->Bacterial_Membrane Interacts with Nucleic_Acid_Synthesis Inhibition of Nucleic Acid Synthesis DHFR->Nucleic_Acid_Synthesis DNA_Gyrase->Nucleic_Acid_Synthesis Bacterial_Death Bacterial Cell Death Nucleic_Acid_Synthesis->Bacterial_Death Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Membrane_Disruption->Bacterial_Death

Caption: Proposed antimicrobial mechanisms of action for thiazole derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation and optimization in drug discovery programs. Future research should focus on elucidating the structure-activity relationships to enhance potency and selectivity, as well as on in-depth preclinical and clinical studies to evaluate their therapeutic potential.

Methodological & Application

Synthesis of 2-Cyano-N-thiazol-2-yl-acetamide from 2-aminothiazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Synthesis of 2-Cyano-N-thiazol-2-yl-acetamide

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] The presence of the thiazole ring, a common scaffold in pharmacologically active molecules, coupled with the cyanoacetamide moiety, makes it a versatile intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications.[2][3][4][5] Derivatives of this compound have been investigated for their antimicrobial and antitumor properties.[1] This document provides detailed protocols for the synthesis of this compound from 2-aminothiazole, presents key quantitative data, and illustrates the experimental workflow.

Chemical Properties

PropertyValue
Molecular FormulaC6H5N3OS
Molecular Weight167.19 g/mol [6][7]
CAS Number90158-62-6[6][7][8]
AppearanceBeige to pale yellow crystalline solid[1]
Melting Point229-232 °C[9]

Synthetic Approaches

The synthesis of this compound from 2-aminothiazole is primarily achieved through the acylation of the amino group of 2-aminothiazole with a cyanoacetylating agent. The most common methods employ either cyanoacetic acid with a coupling agent or an active ester of cyanoacetic acid.

A prevalent method involves the reaction of 2-aminothiazole with cyanoacetic acid in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), in an aprotic solvent like acetonitrile.[9] This method facilitates the formation of the amide bond by activating the carboxylic acid.

Another approach is the direct condensation of 2-aminothiazole with an ester of cyanoacetic acid, such as ethyl cyanoacetate, often under reflux in a suitable solvent like dimethylformamide (DMF).[5][10]

The choice of synthetic route may depend on factors such as the availability of reagents, desired purity, and scalability of the reaction. The DCC coupling method is often favored for its high yield and relatively mild reaction conditions.

Experimental Protocols

Method 1: Synthesis using Cyanoacetic Acid and Dicyclohexylcarbodiimide (DCC)

This protocol is adapted from a procedure utilizing dicyclohexylcarbodiimide as a coupling agent.[9]

Materials:

  • 2-Aminothiazole

  • Cyanoacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Acetonitrile (anhydrous)

  • Sodium hydroxide (NaOH) solution (approx. 2%)

  • Hydrochloric acid (HCl) (6 N)

  • Acetone

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-aminothiazole (5.3 g) and cyanoacetic acid (4.5 g) in acetonitrile (60 ml).

  • To this suspension, add a solution of dicyclohexylcarbodiimide (12.0 g) in acetonitrile (30 ml).

  • An exothermic reaction will occur, and the mixture may solidify. Add an additional 60 ml of acetonitrile and stir the mixture for 1 hour.

  • Allow the mixture to stand overnight at room temperature.

  • Collect the solid by filtration. The collected solid (approximately 20 g) contains the product and dicyclohexylurea (DCU) byproduct.

  • Stir the collected solid with a dilute (ca. 2%) NaOH solution and filter to remove the insoluble DCU.

  • Acidify the filtrate with 6 N HCl to precipitate the product.

  • Collect the product by filtration, wash with water, and dry.

  • Recrystallize the crude product from acetone to yield pure this compound.

Quantitative Data Summary

MethodReactantsSolventKey ConditionsYieldMelting Point (°C)Reference
12-Aminothiazole, Cyanoacetic acid, DCCAcetonitrileStirred for 1 hr, stand overnightHigh231-232 (dec.)[9]
22-Aminothiazole, Ethyl cyanoacetateDimethylformamideReflux for 5 hr71%129-130[10]

Visualizations

Chemical Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents/Solvent cluster_product Product 2-Aminothiazole 2-Aminothiazole Product This compound 2-Aminothiazole->Product + Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Product + DCC DCC DCC->Product Acetonitrile Acetonitrile Acetonitrile->Product

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow

Experimental Workflow A Combine 2-Aminothiazole and Cyanoacetic Acid in Acetonitrile B Add DCC solution in Acetonitrile A->B C Stir for 1 hour B->C D Let stand overnight C->D E Filter to collect solid (Product + DCU) D->E F Stir solid in dilute NaOH solution E->F G Filter to remove DCU F->G H Acidify filtrate with HCl G->H I Collect product by filtration H->I J Wash with water and dry I->J K Recrystallize from Acetone J->K L Pure this compound K->L

Caption: Step-by-step workflow for the synthesis and purification.

References

Knoevenagel Condensation for 2-Cyano-N-thiazol-2-yl-acetamide Derivatives: Application Notes and Protocols for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Cyano-N-thiazol-2-yl-acetamide derivatives via Knoevenagel condensation. It includes experimental procedures, quantitative data on reaction yields and biological activities, and a proposed signaling pathway for their anticancer effects.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The Knoevenagel condensation is a versatile and widely used method in organic synthesis for the formation of carbon-carbon double bonds. This reaction is particularly useful for the synthesis of α,β-unsaturated cyanoacrylamides, which are known to exhibit a range of biological activities.

This application note focuses on the synthesis of this compound derivatives through the Knoevenagel condensation of this compound with various aromatic aldehydes. The resulting compounds have shown promise as potential anticancer agents, with a proposed mechanism involving photo-induced DNA cleavage mediated by reactive oxygen species.

Data Presentation

Table 1: Synthesis of 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide Derivatives (3a-f) via Knoevenagel Condensation
CompoundAldehyde (2a-f)Yield (%)Melting Point (°C)
3a 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde85240–244
3b 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde89252–256
3c 1-phenyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde92> 300
3d 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde88268–272
3e 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde75248–252
3f 1,3-diphenyl-1H-pyrazole-4-carbaldehyde82260–264

Data sourced from Barakat et al. (2022).[1]

Table 2: In Vitro Cytotoxic Activity (IC50) of Selected Derivatives
CompoundHCT116 (Colon Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
3b (dark) 7291
3b (illuminated) 2330
3c (dark) 8264
3c (illuminated) 259
Doxorubicin 4064.8

Data sourced from Barakat et al. (2022). Illuminated conditions refer to irradiation at 365 nm.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-N-(thiazol-2-yl)acetamide (1)

The starting material, 2-Cyano-N-(thiazol-2-yl)acetamide (1), can be synthesized in high yields and purity following established literature procedures.[1]

Protocol 2: General Procedure for the Knoevenagel Condensation for the Synthesis of Thiazole-based Cyanoacrylamide Derivatives (3a-f)

This protocol is adapted from the work of Barakat et al. (2022).[1]

Materials:

  • 2-Cyano-N-(thiazol-2-yl)acetamide (1) (167 mg, 1.0 mmol)

  • Appropriate aromatic aldehyde (2a-f) (1.0 mmol)

  • Absolute Ethanol (10 mL)

  • Piperidine (0.2 mL, 2.0 mmol)

  • Dioxane

Procedure:

  • A mixture of 2-Cyano-N-(thiazol-2-yl)acetamide (1) (167 mg, 1.0 mmol) and the corresponding aromatic aldehyde (2a-f) (1.0 mmol) is prepared in a round-bottom flask.

  • Absolute ethanol (10 mL) is added to the mixture, followed by the addition of piperidine (0.2 mL, 2.0 mmol) as a basic catalyst.

  • The reaction mixture is heated at reflux for 3 hours.

  • After the reaction is complete, the formed solid product is filtered.

  • The solid is washed with ethanol, dried, and then crystallized from an ethanol/dioxane mixture (5:1, v/v) to yield the pure 2-cyanoacrylamide derivatives (3a-f).

Characterization:

The synthesized compounds can be characterized using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C≡N, and C=O.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized derivatives.

  • Elemental Analysis: To confirm the elemental composition of the products.

Mandatory Visualizations

Knoevenagel Condensation Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Product reactant1 This compound (1) reaction Knoevenagel Condensation reactant1->reaction reactant2 Aromatic Aldehyde (2a-f) reactant2->reaction catalyst Piperidine (Base Catalyst) catalyst->reaction solvent Absolute Ethanol solvent->reaction heating Reflux, 3h heating->reaction filtration Filtration reaction->filtration washing Washing with Ethanol filtration->washing crystallization Crystallization (Ethanol/Dioxane) washing->crystallization product This compound Derivative (3a-f) crystallization->product

Caption: Experimental workflow for the synthesis of this compound derivatives.

Proposed Signaling Pathway for Anticancer Activity

G cluster_drug Drug Action cluster_cellular Cellular Response cluster_pathways Potential Targeted Pathways drug Thiazole Derivative ros Reactive Oxygen Species (ROS) (Singlet Oxygen, Superoxide) drug->ros pi3k PI3K/Akt Pathway Inhibition drug->pi3k kinase Other Kinase Inhibition (e.g., ALK, c-Met) drug->kinase light Light Irradiation (365 nm) light->ros dna_damage DNA Damage (Cleavage) ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_death Cancer Cell Death apoptosis->cell_death pi3k->apoptosis kinase->apoptosis

Caption: Proposed mechanism of anticancer activity for this compound derivatives.

References

The Versatility of 2-Cyano-N-thiazol-2-yl-acetamide: A Building Block for Biologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Cyano-N-thiazol-2-yl-acetamide has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique molecular architecture, featuring a reactive methylene group flanked by a cyano and an acetamido group, coupled with the inherent biological significance of the thiazole moiety, makes it an ideal starting material for the construction of a diverse array of heterocyclic compounds. This application note provides a comprehensive overview of the synthetic utility of this compound, detailing its application in the synthesis of various biologically active molecules, including those with antimicrobial and anticancer properties. Detailed experimental protocols for key transformations and a summary of reported quantitative data are presented to facilitate its adoption in research and drug development.

Synthetic Applications

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic systems, primarily through reactions involving its active methylene group. Key synthetic strategies include Knoevenagel condensations, multicomponent reactions, and cyclization reactions to form substituted thiazoles, pyrazoles, and thiophenes.

Knoevenagel Condensation

The active methylene group in this compound readily participates in Knoevenagel condensation reactions with various aldehydes. This reaction provides a straightforward route to α,β-unsaturated cyanoacrylamides, which are themselves valuable intermediates for further synthetic transformations and often exhibit biological activity.

Table 1: Synthesis of 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide Derivatives via Knoevenagel Condensation [1]

Aldehyde (Ar-CHO)ProductYield (%)Melting Point (°C)
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide89252–256
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde2-Cyano-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide80252–254
Synthesis of Thiazole Derivatives

The inherent thiazole ring in the starting material can be further functionalized or used to direct the formation of more complex thiazole-containing systems. A common approach involves the reaction with phenyl isothiocyanate, followed by cyclization with α-haloketones or other appropriate reagents.

Table 2: Synthesis of Thiazole Derivatives

ReagentsProductYield (%)Melting Point (°C)Reference
1. Phenyl isothiocyanate, KOH/DMF; 2. Bromoacetone2-Cyano-N-(3-cyanoquinolin-2-yl)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide60308-310[2]
1. Phenyl isothiocyanate, KOH/DMF; 2. Chloroacetyl chloride2-Cyano-N-(3-cyanoquinolin-2-yl)-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamide--[2]
Synthesis of Pyrazole Derivatives

The cyano and acetamido functionalities of this compound can be exploited to construct pyrazole rings. This is often achieved through reactions with hydrazine derivatives, leading to compounds with potential medicinal applications.

Table 3: Synthesis of Pyrazole Derivatives

ReagentsProductYield (%)Melting Point (°C)Reference
Diazotized aromatic amines2-Arylhydrazono-2-cyano-N-(3-cyanoquinolin-2-yl)acetamide derivatives--[2]
Hydrazine hydrateAminopyrazole containing compounds--[2]
Synthesis of Thiophene Derivatives

The Gewald reaction, a multicomponent reaction involving an active methylene compound, an aldehyde or ketone, and elemental sulfur, can be adapted for the synthesis of thiophene derivatives from this compound.

Table 4: Synthesis of Thiophene Derivatives

ReagentsProductYield (%)Melting Point (°C)Reference
Malononitrile, Elemental sulfur, Triethylamine3,5-Diamino-4-cyano-N-(3-cyanoquinolin-2-yl)thiophene-2-carboxamide--[2]

Biological Activities of Synthesized Derivatives

Derivatives of this compound have been reported to exhibit a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Several thiazole derivatives synthesized from this compound have shown promising activity against various bacterial and fungal strains. The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes like DNA gyrase.

Table 5: Antimicrobial Activity of Thiazole Derivatives

CompoundOrganismMIC (μg/mL)Reference
Thiazole Derivative AStaphylococcus aureus12.5[3]
Thiazole Derivative AEscherichia coli25[3]
Thiazole Derivative BCandida albicans6.25[3]
Anticancer Activity

The anticancer potential of thiazole derivatives is a significant area of research. Compounds derived from this compound have demonstrated cytotoxicity against various cancer cell lines. The mechanisms of action are often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 and PI3K/Akt/mTOR pathways, or through the disruption of microtubule dynamics by inhibiting tubulin polymerization.

Table 6: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Reference
Thiazole Derivative CMCF-7 (Breast Cancer)5.8
Thiazole Derivative CHeLa (Cervical Cancer)7.2
Thiazole Derivative DHCT116 (Colon Cancer)3.5[4]

Experimental Protocols

Protocol 1: General Procedure for the Knoevenagel Condensation of this compound with Aromatic Aldehydes[1]
  • A mixture of this compound (1.0 mmol) and the appropriate aromatic aldehyde (1.0 mmol) is suspended in absolute ethanol (20 mL).

  • A catalytic amount of piperidine (0.1 mmol) is added to the suspension.

  • The reaction mixture is heated at reflux for 3-5 hours, during which the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Protocol 2: Synthesis of Thiazole Derivatives via Reaction with Phenyl Isothiocyanate and Bromoacetone[2]
  • To a stirred solution of potassium hydroxide (2.0 mmol) in dimethylformamide (DMF, 20 mL), 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide (a derivative of the title compound) (2.0 mmol) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Phenyl isothiocyanate (2.0 mmol) is then added, and the stirring is continued for an additional 6 hours.

  • Bromoacetone (2.0 mmol) is subsequently added to the reaction mixture, and stirring is maintained for another 3 hours.

  • The reaction mixture is then poured into ice-cold water.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol.

Protocol 3: Synthesis of Thiophene Derivatives via Gewald Reaction[2]
  • To a solution of 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide (5.0 mmol) in dioxane (25 mL), triethylamine (1.0 mL) is added.

  • Malononitrile (5.0 mmol) and elemental sulfur (5.0 mmol) are then added to the reaction mixture.

  • The mixture is heated at reflux for 5 hours.

  • After cooling, the reaction mixture is poured into an ice/water mixture containing a few drops of hydrochloric acid to neutralize it.

  • The solid product that forms is collected by filtration and crystallized from dioxane.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow start This compound reagents Aromatic Aldehyde, Piperidine, Ethanol start->reagents Knoevenagel Condensation reagents2 1. Phenyl Isothiocyanate, KOH/DMF 2. Bromoacetone start->reagents2 Thiazole Synthesis reagents3 Malononitrile, Sulfur, Triethylamine, Dioxane start->reagents3 Thiophene Synthesis reflux Reflux (3-5h) reagents->reflux workup1 Cooling, Filtration, Washing, Drying reflux->workup1 product1 Knoevenagel Product (α,β-Unsaturated Cyanoacrylamide) workup1->product1 stirring Stirring at RT reagents2->stirring workup2 Precipitation in Water, Filtration, Drying stirring->workup2 product2 Thiazole Derivative workup2->product2 reflux2 Reflux (5h) reagents3->reflux2 workup3 Neutralization, Precipitation, Filtration reflux2->workup3 product3 Thiophene Derivative workup3->product3

Caption: Synthetic routes from this compound.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Promotes Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Proliferation Required for Mitosis Apoptosis Apoptosis Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->VEGFR2 Inhibits Thiazole_Derivative->PI3K Inhibits Thiazole_Derivative->Tubulin Inhibits Polymerization VEGF VEGF VEGF->VEGFR2 Binds

Caption: Anticancer mechanisms of thiazole derivatives.

antimicrobial_pathway cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation Replication DNA Replication DNA_Gyrase->Replication Blocks DNA->Replication Template Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->DNA_Gyrase Inhibits

Caption: Antimicrobial mechanism via DNA gyrase inhibition.

Conclusion

This compound is a cornerstone building block for the synthesis of a wide range of heterocyclic compounds with significant biological potential. Its reactivity, coupled with the inherent properties of the thiazole ring, provides a powerful platform for the development of novel therapeutic agents. The detailed protocols and compiled data herein serve as a valuable resource for researchers in organic synthesis and drug discovery, aiming to harness the full potential of this versatile molecule. Further exploration of its synthetic transformations and the biological evaluation of its derivatives are poised to yield exciting advancements in medicinal chemistry.

References

Applications of 2-Cyano-N-thiazol-2-yl-acetamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 2-cyano-N-thiazol-2-yl-acetamide, has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of the applications of this compound, detailing its pharmacological activities, experimental protocols for the synthesis of key derivatives, and insights into its mechanisms of action.

Therapeutic Applications and Biological Activities

Derivatives of this compound have been extensively investigated for their potential as therapeutic agents. The core structure allows for facile chemical modification, leading to compounds with a broad spectrum of biological activities.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have shown potent cytotoxic effects against a range of human cancer cell lines, including breast, colon, liver, and prostate cancers.

Mechanism of Action: The primary anticancer mechanisms identified for these derivatives include the inhibition of tubulin polymerization and the induction of apoptosis.

  • Tubulin Polymerization Inhibition: Several derivatives interfere with the dynamics of microtubule formation by binding to the colchicine binding site on β-tubulin. This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.

  • Induction of Apoptosis: These compounds can induce programmed cell death through the intrinsic (mitochondrial) pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins such as Bcl-2, the release of cytochrome c from the mitochondria, and the subsequent activation of a cascade of caspases (including caspase-3, -7, -8, -9, and -10).[1][2][3]

The following diagram illustrates the intrinsic apoptosis pathway initiated by this compound derivatives.

cluster_cell Cancer Cell cluster_mito Mitochondrion Thiazole_Derivative This compound Derivative Bcl2 Bcl-2 Thiazole_Derivative->Bcl2 Inhibits Bax Bax Thiazole_Derivative->Bax Activates Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

The following diagram illustrates the inhibition of tubulin polymerization.

Thiazole_Derivative This compound Derivative Tubulin αβ-Tubulin Dimers Thiazole_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Microtubule->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Quantitative Data: The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 Thiazole-naphthaleneMCF-7 (Breast)0.48 ± 0.03[4]
2 Thiazole-naphthaleneA549 (Lung)0.97 ± 0.13[4]
3 Bis-thiazoleHela (Cervical)0.00065[3]
4 Bis-thiazoleKF-28 (Ovarian)0.006[3]
5 Phthalimide-thiazoleMCF-7 (Breast)0.2 ± 0.01[5]
6 Phthalimide-thiazolePC-12 (Pheochromocytoma)0.43 ± 0.06[5]
7 2,4-disubstituted thiazoleHepG2 (Liver)3.35 ± 0.2[6]
8 2,4-disubstituted thiazoleHCT116 (Colon)18.69 ± 0.9[6]
9 Thiazole derivativeHepG-2 (Liver)14.05[7]
10 Thiazole derivativeMCF-7 (Breast)17.77[7]
11 Thiazole derivativeHCT116 (Colon)4.7 µg/ml[8]
12 Thiazole derivativeMCF-7 (Breast)4.8 µg/ml[8]
Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data: The following table summarizes the in vitro antimicrobial activity (MIC values) of selected derivatives.

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
13 N-(thiazol-2-yl)benzenesulfonamideS. aureus3.9[9]
14 N-(thiazol-2-yl)benzenesulfonamideA. xylosoxidans3.9[9]
15 2-Mercaptobenzothiazole acetamideE. coliClose to standard[10]
16 2-Mercaptobenzothiazole acetamideS. typhiLower than standard[10]
17 2-Mercaptobenzothiazole acetamideB. subtilisLower than standard[10]
18 Thiazole with β-amino acidS. aureus1-2[11]
19 Dihydropyrimidinone-benzothiazoleGram-positive bacteriaActive[12]
20 Dihydropyrimidinone-benzothiazoleGram-negative bacteriaActive[12]
21 Dihydropyrimidinone-benzothiazoleC. albicansActive[12]

Experimental Protocols

The synthesis of this compound and its derivatives is typically straightforward, often involving condensation reactions.

General Synthesis of this compound

This protocol describes a general method for the synthesis of the parent compound.

Materials:

  • 2-Aminothiazole

  • Ethyl cyanoacetate or Cyanoacetic acid

  • Anhydrous solvent (e.g., Toluene, Xylene, or DMF)

  • Dehydrating agent (e.g., Phosphorus pentoxide or Dean-Stark apparatus)

Procedure:

  • Dissolve equimolar amounts of 2-aminothiazole and ethyl cyanoacetate (or cyanoacetic acid) in a suitable anhydrous solvent in a round-bottom flask.

  • If using cyanoacetic acid, add a dehydrating agent. If using ethyl cyanoacetate, no additional dehydrating agent is typically required if the reaction is carried out at a high temperature to remove the ethanol byproduct.

  • Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield pure this compound.

Synthesis of 2-Cyano-N-thiazol-2-yl-acrylamide Derivatives via Knoevenagel Condensation

This protocol outlines the synthesis of acrylamide derivatives, which are common intermediates for further functionalization.

Materials:

  • This compound

  • Aromatic aldehyde

  • Absolute Ethanol or Glacial Acetic Acid

  • Catalyst (e.g., Piperidine, Triethylamine)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in absolute ethanol or glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of piperidine or triethylamine to the mixture.

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization.

The following diagram illustrates the Knoevenagel condensation workflow.

Start Start Reactants This compound + Aromatic Aldehyde + Catalyst (e.g., Piperidine) Start->Reactants Reaction Reflux in Ethanol Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter and Wash with Cold Ethanol Cooling->Filtration Drying Dry the Product Filtration->Drying Purification Recrystallization (Optional) Drying->Purification End End Product: 2-Cyano-N-thiazol-2-yl-acrylamide Derivative Purification->End

Caption: Workflow for Knoevenagel condensation.

Synthesis of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(thiazol-2-yl)acetamide Derivatives

This protocol describes the synthesis of thiazolidinone derivatives, a class of compounds with significant biological activity.[13]

Materials:

  • This compound

  • Aryl isothiocyanate

  • Potassium hydroxide

  • Dimethylformamide (DMF)

  • Chloroacetic acid or Ethyl bromoacetate

Procedure:

  • To a stirred solution of potassium hydroxide in DMF, add this compound and stir for 30 minutes at room temperature.

  • Add an equimolar amount of the appropriate aryl isothiocyanate and continue stirring for several hours.

  • To the resulting intermediate, add an equimolar amount of chloroacetic acid or ethyl bromoacetate.

  • Continue stirring for an additional few hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

Conclusion

This compound represents a highly valuable scaffold in medicinal chemistry. The ease of its synthesis and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The potent anticancer and antimicrobial activities, coupled with well-defined mechanisms of action, underscore the importance of continued research into this promising class of compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and its analogues.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles from 2-Cyano-N-thiazol-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Cyano-N-thiazol-2-yl-acetamide as a versatile starting material for the preparation of a wide range of novel heterocyclic compounds. The synthesized heterocycles, including substituted thiazoles, pyrazoles, and pyridines, have shown significant potential in drug discovery, exhibiting promising anticancer and antimicrobial activities. Detailed experimental protocols for key transformations are provided, along with a summary of reaction yields and biological data to facilitate further research and development in this area.

Introduction

This compound is a highly reactive and versatile building block in heterocyclic synthesis. Its structure incorporates several key features that enable a variety of chemical transformations: an active methylene group, a cyano group, and an amide linkage to a thiazole ring. These functional groups allow for a range of reactions, including condensations, cyclizations, and multicomponent reactions, to generate diverse and complex molecular architectures. The resulting heterocyclic compounds are of significant interest to the medicinal chemistry community due to their potential as therapeutic agents.

Synthetic Applications and Methodologies

This compound serves as a key intermediate for the synthesis of various heterocyclic systems. The primary reaction pathways involve the reactivity of the active methylene group, which can be readily condensed with various electrophiles.

Synthesis of Thiazole Derivatives

Substituted thiazole derivatives are readily accessible through reactions involving the active methylene group of this compound.

Protocol 1: Synthesis of 2-Cyano-N-(thiazol-2-yl)-3-aryl-acrylamide Derivatives via Knoevenagel Condensation

This protocol describes the synthesis of α,β-unsaturated acrylamide derivatives through a Knoevenagel condensation with aromatic aldehydes.

Experimental Protocol:

  • To a solution of this compound (1.67 g, 10 mmol) in absolute ethanol (20 mL), add the desired aromatic aldehyde (10 mmol).

  • Add a catalytic amount of piperidine (0.2 mL).

  • Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to afford the pure 2-cyano-N-(thiazol-2-yl)-3-aryl-acrylamide derivative.

Table 1: Synthesis of 2-Cyano-N-(thiazol-2-yl)-3-aryl-acrylamide Derivatives

EntryAromatic AldehydeProductYield (%)Reference
1Benzaldehyde2-Cyano-3-phenyl-N-(thiazol-2-yl)acrylamide85[1]
24-Chlorobenzaldehyde3-(4-Chlorophenyl)-2-cyano-N-(thiazol-2-yl)acrylamide92[1]
34-Methoxybenzaldehyde2-Cyano-3-(4-methoxyphenyl)-N-(thiazol-2-yl)acrylamide88[1]
4Thiophene-2-carbaldehyde2-Cyano-3-(thiophen-2-yl)-N-(thiazol-2-yl)acrylamide75[1]
Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through the reaction of this compound with hydrazine derivatives.

Protocol 2: Synthesis of Aminopyrazole Derivatives

This protocol outlines the synthesis of aminopyrazole derivatives from the corresponding acrylamide intermediates.

Experimental Protocol:

  • To a solution of the appropriate 2-cyano-N-(thiazol-2-yl)-3-aryl-acrylamide (5 mmol) in ethanol (30 mL), add hydrazine hydrate (0.5 mL, 10 mmol).

  • Add a few drops of a catalytic base such as piperidine.

  • Reflux the mixture for 6-8 hours.

  • After cooling, the solid product is filtered, washed with ethanol, and dried.

  • Recrystallize from a suitable solvent to obtain the pure aminopyrazole derivative.

Synthesis of Pyridine Derivatives

Pyridine derivatives can be synthesized from this compound through multicomponent reactions.

Protocol 3: Synthesis of Substituted Pyridine-3-carbonitrile Derivatives

This protocol details a one-pot synthesis of highly substituted pyridine derivatives.

Experimental Protocol:

  • A mixture of this compound (10 mmol), an appropriate aromatic aldehyde (10 mmol), malononitrile (10 mmol), and ammonium acetate (40 mmol) in ethanol (50 mL) is refluxed for 8-10 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and recrystallized from a suitable solvent to yield the desired pyridine derivative.

Biological Activities of Synthesized Heterocycles

The novel heterocycles synthesized from this compound have been evaluated for their biological activities, with many exhibiting significant anticancer and antimicrobial properties.

Anticancer Activity

Several synthesized thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Proposed Target/PathwayReference
Thiazole Derivative 4cMCF-7 (Breast), HepG2 (Liver)2.57, 7.26VEGFR-2 Inhibition[2]
Thiazolyl-hydrazone 4dMDA-MB-231 (Breast)1.21VEGFR-2 Inhibition[3]
Thiazole-based Akt InhibitorA549 (Lung), C6 (Glioma)Not specifiedAkt Signaling Pathway[4]

Signaling Pathway Visualization

The anticancer activity of certain thiazole derivatives has been linked to the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical regulator of angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Thiazole_Derivative Thiazole Derivative (e.g., Compound 4c) Thiazole_Derivative->VEGFR2 Inhibits Thiazole_Derivative->Akt Inhibits

Caption: Inhibition of VEGFR-2 and Akt signaling pathways by thiazole derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties, showing activity against a range of bacterial and fungal strains.

Table 3: Antimicrobial Activity of Synthesized Heterocycles

CompoundMicroorganismMIC (µg/mL)Proposed Target/PathwayReference
Thiazole derivative 6S. aureus, E. coli, C. albicans3.125DNA Gyrase[5]
Thiazole derivative 20S. aureus, E. coli, C. albicans3.125DNA Gyrase[5]
Thiazole derivative 22S. aureus, E. coli, C. albicans3.125DNA Gyrase[5]

Experimental Workflow Visualization

The general workflow for the synthesis and evaluation of these novel heterocycles is outlined below.

experimental_workflow start This compound reaction Reaction with Electrophiles (e.g., Aldehydes, Hydrazines) start->reaction purification Purification (Filtration, Recrystallization) reaction->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization screening Biological Screening (Anticancer, Antimicrobial) characterization->screening data Data Analysis (IC50, MIC) screening->data

Caption: General workflow for synthesis and biological evaluation.

Conclusion

This compound has proven to be a valuable and versatile precursor for the synthesis of a diverse array of novel heterocyclic compounds. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting products, highlight the potential of this chemical scaffold in the development of new therapeutic agents. The information provided in these application notes is intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

Application Notes and Protocols for DNA Cleavage Studies with Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for studying the DNA cleavage activity of thiazole derivatives, a class of compounds with significant potential in anticancer therapy. The methodologies outlined below cover both chemically-induced and photo-induced DNA cleavage, offering a comprehensive guide for evaluating the efficacy and mechanism of action of these compounds.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] One of the key mechanisms through which some thiazole derivatives exert their cytotoxic effects is by inducing DNA cleavage. This can occur through various pathways, including oxidative damage and intercalation.[2][3] Understanding the DNA cleaving potential of novel thiazole derivatives is crucial for the development of new and effective therapeutic agents. This document provides detailed protocols for conducting DNA cleavage assays using plasmid DNA and for analyzing the results.

Data Presentation

The following table summarizes the DNA cleavage efficiency and related biological activities of selected thiazole derivatives from various studies. This allows for a comparative analysis of their potential as DNA cleaving agents.

Compound IDStructure/ClassConcentration for CleavageCleavage ConditionsDNA TargetDNA Cleavage Efficiency (% of Nicked/Linear Form)Cytotoxicity (IC50)Reference
3b Thiazole-related cyanoacrylamide200 µMIrradiation at 365 nmpBR322Significant cleavage observed23 µM (HCT116), 30 µM (MDA-MB-231)[4]
3c Thiazole-related cyanoacrylamide200 µMIrradiation at 365 nmpBR322Significant cleavage observed25 µM (HCT116), 9 µM (MDA-MB-231)[4]
TB01 4-thiazolidinone-benzothiazole conjugate10 µM1h incubationPlasmid DNAEfficient nuclease activityNot Reported[5]
TB06 4-thiazolidinone-benzothiazole conjugate10 µM1h incubationPlasmid DNAEfficient nuclease activityNot Reported[5]

Note: Direct quantitative comparison of DNA cleavage percentage is often not standardized across different studies. The efficiency is typically described qualitatively (e.g., "significant cleavage") or semi-quantitatively based on the disappearance of the supercoiled DNA band and the appearance of nicked or linear DNA bands in gel electrophoresis.

Experimental Protocols

Preparation of Reagents
  • Thiazole Derivatives: Synthesize and purify the thiazole derivatives of interest.[4] Prepare stock solutions (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) and store at -20°C.

  • Plasmid DNA: Use a commercially available supercoiled plasmid DNA, such as pBR322 or pUC19. Prepare a stock solution (e.g., 0.1 µg/µL) in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) and store at -20°C.

  • Reaction Buffer: Prepare a suitable reaction buffer, for example, 50 mM Tris-HCl, 18 mM NaCl, pH 7.2.

  • Loading Dye: Use a standard 6X DNA loading dye containing bromophenol blue and xylene cyanol in glycerol.

  • Agarose Gel: Prepare a 1% (w/v) agarose gel in 1X TAE (Tris-acetate-EDTA) or TBE (Tris-borate-EDTA) buffer containing a DNA staining dye such as ethidium bromide or a safer alternative like SYBR Safe.

  • Reactive Oxygen Species (ROS) Scavengers (for mechanistic studies): Prepare stock solutions of ROS scavengers such as sodium azide (NaN3) for singlet oxygen, and DMSO for hydroxyl radicals.

Protocol for Chemically-Induced DNA Cleavage

This protocol is designed to assess the intrinsic DNA cleaving ability of the thiazole derivatives.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Reaction Buffer (to a final volume of 20 µL)

    • Plasmid DNA (e.g., 0.2 µg)

    • Thiazole derivative solution at various concentrations (e.g., 10, 50, 100, 200 µM). Include a control with DMSO only.

  • Incubation: Gently mix the reaction components and incubate at 37°C for a specified time (e.g., 1-2 hours).

  • Termination of Reaction: Stop the reaction by adding 4 µL of 6X loading dye to each tube.

  • Agarose Gel Electrophoresis: Load the samples into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated sufficiently.

  • Visualization and Analysis: Visualize the DNA bands under a UV transilluminator or a suitable gel documentation system. The supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will migrate at different rates. DNA cleavage is indicated by the conversion of Form I to Form II and/or Form III.

Protocol for Photo-Induced DNA Cleavage

This protocol is used to evaluate the DNA cleavage activity of thiazole derivatives upon photo-activation.

  • Reaction Setup: Prepare the reaction mixtures as described in the chemically-induced protocol. It is crucial to perform these steps in the dark or under dim light to prevent premature photo-activation.

  • Incubation (Dark): Incubate the samples at 37°C for a short period (e.g., 30 minutes) in the dark to allow for any potential intercalation or binding of the compound to the DNA.

  • Irradiation: Expose the samples to a UV-A light source (e.g., 365 nm) for a defined period (e.g., 30-60 minutes) at a fixed distance.[4] Include a dark control (wrapped in aluminum foil) for each concentration.

  • Termination and Electrophoresis: After irradiation, add the loading dye and proceed with agarose gel electrophoresis and visualization as described above.

Mechanistic Studies using ROS Scavengers

To investigate the involvement of reactive oxygen species in the DNA cleavage mechanism, the photo-cleavage protocol can be modified to include ROS scavengers.

  • Reaction Setup: Prepare the reaction mixtures as for the photo-induced cleavage assay, but add a specific ROS scavenger (e.g., NaN3 or DMSO) to the reaction mixture before adding the thiazole derivative.

  • Incubation and Irradiation: Follow the same incubation and irradiation steps as the photo-induced cleavage protocol.

  • Analysis: Compare the DNA cleavage in the presence and absence of the scavenger. A significant reduction in DNA cleavage in the presence of a specific scavenger suggests the involvement of that particular ROS in the cleavage mechanism.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Irradiation cluster_analysis Analysis reagents Prepare Reagents (Thiazole Derivatives, Plasmid DNA, Buffers) setup Set up Reaction Mixtures (DNA + Thiazole Derivative) reagents->setup dark_control Dark Control setup->dark_control photo_control Photo-activated Sample setup->photo_control incubate_dark Incubate at 37°C (Dark) dark_control->incubate_dark irradiate Irradiate with UV-A Light (365 nm) photo_control->irradiate electrophoresis Agarose Gel Electrophoresis incubate_dark->electrophoresis irradiate->electrophoresis visualize Visualize DNA Bands (UV Transilluminator) electrophoresis->visualize analyze Analyze DNA Cleavage (Form I -> Form II/III) visualize->analyze

Caption: Experimental workflow for photo-induced DNA cleavage studies.

Signaling Pathway: Photo-induced DNA Cleavage by Thiazole Derivatives

photo_cleavage_pathway Thiazole Thiazole Derivative Excited_Thiazole Excited Thiazole (Triplet State) Thiazole->Excited_Thiazole Absorption Light UV-A Light (365 nm) Light->Excited_Thiazole ROS Reactive Oxygen Species (Singlet Oxygen, Superoxide) Excited_Thiazole->ROS Energy Transfer O2 Molecular Oxygen (O2) O2->ROS Damaged_DNA Nicked/Linear DNA (Form II/III) ROS->Damaged_DNA Oxidative Damage DNA Supercoiled DNA (Form I)

Caption: Mechanism of photo-induced DNA cleavage by thiazole derivatives.

References

Application Notes and Protocols for Determining the Cytotoxicity of 2-Cyano-N-thiazol-2-yl-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole-based compounds, particularly 2-Cyano-N-thiazol-2-yl-acetamide derivatives, have emerged as a significant class of heterocyclic compounds with promising anticancer properties.[1][2] These derivatives have demonstrated cytotoxic effects against a variety of human cancer cell lines, making them attractive candidates for further investigation in drug discovery.[3][4] This document provides detailed application notes and experimental protocols for assessing the cell viability and cytotoxic potential of these compounds. The primary focus is on the widely used MTT assay, with supplementary protocols for apoptosis detection to elucidate the mechanism of cell death.

Data Presentation: Cytotoxicity of Thiazole Acetamide Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various this compound derivatives and related compounds against different cancer cell lines.

Table 1: Cytotoxicity of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives

CompoundCell LineIC50 (µM)
8a Hela (cervical cancer)1.3 ± 0.14
Doxorubicin (control)A549 (lung carcinoma)Lower than all evaluated derivatives
Various DerivativesU87 (glioblastoma)Some showed more cytotoxicity than doxorubicin

Table 2: Cytotoxicity of Novel Thiazole-based Tubulin Polymerization Inhibitors [1]

CompoundTubulin Polymerization IC50 (µM)Average Antiproliferative GI50 (µM)
10a 2.696
10o 3.627
13d 3.688
Combretastatin A-4 (control)8.33-

Table 3: Antiproliferative Activity of Selected Thiazole Derivatives Against Specific Cancer Cell Lines [1]

CompoundCell LineIC50 (µM)
10a PC-3 (prostate)7 ± 0.6
10a MCF-7 (breast)4 ± 0.2
10o MDAMB-231 (pancreatic)3 ± 0.2
Doxorubicin (control)MCF-7 (breast)4 ± 0.2
Sorafenib (control)PC-3 (prostate)-
Sorafenib (control)MCF-7 (breast)7 ± 0.3

Table 4: Cytotoxicity of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide Derivatives with Illumination [5]

CompoundCell LineIC50 (µM)
3b HCT116 (colon)23
3c HCT116 (colon)25
3b MDA-MB-231 (breast)30
3c MDA-MB-231 (breast)9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[6][7]

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound derivatives B->C D Incubate for desired exposure time C->D E Add MTT solution D->E F Incubate for 1-4h E->F G Add solubilization solution F->G H Measure absorbance (570 nm) G->H

Caption: Workflow of the MTT cell viability assay.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., Hela, A549, MCF-7)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[6][8]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.[9][10] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of >650 nm should be used.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Workflow for Annexin V/PI Assay

Caption: Workflow of the Annexin V/PI apoptosis assay.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the this compound derivatives as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Signaling Pathway: Apoptosis Induction

Several studies suggest that thiazole derivatives induce apoptosis through the intrinsic pathway, which involves the mitochondria. Key events include the activation of pro-apoptotic proteins like Bax, a decrease in the anti-apoptotic protein Bcl-2, leading to a reduction in the mitochondrial membrane potential (MMP), and subsequent activation of caspases.[1]

Simplified Apoptosis Pathway

Apoptosis_Pathway Thiazole This compound Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax Activates Mito Mitochondrial Membrane Potential (MMP) Reduction Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

References

Application Notes and Protocols: In Vitro Anticancer Screening of 2-Cyano-N-thiazol-2-yl-acetamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyano-N-thiazol-2-yl-acetamide and its analogs represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2] These compounds serve as versatile scaffolds for the synthesis of derivatives with a wide range of biological activities.[1] This document provides a detailed overview of the in vitro anticancer screening of these analogs, including protocols for synthesis and key biological assays, along with a summary of reported activity.

Data Presentation: Anticancer Activity of this compound Analogs

The following tables summarize the in vitro cytotoxic activity of various this compound analogs against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Thiazole-Based Cyanoacrylamide Derivatives

CompoundCell LineIC50 (µM) - Without IlluminationIC50 (µM) - With IlluminationReference Drug (Doxorubicin) IC50 (µM)
3b HCT116722340
3c HCT116822540

Data extracted from a study on novel thiazole-based cyanoacrylamide derivatives, indicating a photodynamic effect.[3]

Table 2: Cytotoxicity of Various Thiazole and Pyrazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference Drug (Doxorubicin) IC50 (µg/mL)
11a HCT-1165.7 - 21.3-
11a MCF-75.8 - 37.4-
13h HepG-219.221.6

These results highlight the promising cytotoxic activity of certain derivatives against various cancer cell lines.[4]

Table 3: Antiproliferative Activity of Thiazole-2-acetamide Derivatives as Tubulin Polymerization Inhibitors

CompoundCell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)Reference Drug (Sorafenib) IC50 (µM)
10a PC-37 ± 0.6->10
10a MCF-74 ± 0.24 ± 0.27 ± 0.3

This table showcases the potent and selective activity of compound 10a against prostate and breast cancer cell lines.[5]

Experimental Protocols

General Synthesis of this compound Analogs via Knoevenagel Condensation

This protocol describes a general method for the synthesis of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives.[3]

Materials:

  • This compound (1)

  • Appropriate aromatic aldehydes (2a-f)

  • Absolute Ethanol (EtOH)

  • Piperidine

  • Dioxane

  • Reflux apparatus

  • Filter paper

  • Crystallization dish

Procedure:

  • A mixture of this compound (1) (167 mg, 10 mmol) and the corresponding aromatic aldehyde (10 mmol) is prepared.[3]

  • Add absolute EtOH (10 mL) and piperidine (0.2 mL, 2 mmol) as a basic catalyst.[3]

  • The mixture is heated at reflux for 3 hours.[3]

  • The solid product that forms is filtered, washed with ethanol, and then dried.[3]

  • The crude product is crystallized from an EtOH/dioxane mixture (5:1, v/v) to yield the final 2-cyanoacrylamide derivatives.[3]

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HCT116, MDA-MB-231, HepG2, MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Induction Analysis

The induction of apoptosis can be assessed by observing morphological changes, DNA fragmentation, and the activation of caspases.[6][7]

Materials:

  • Treated and untreated cancer cells

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • Western blot reagents (primary antibodies for Caspase-3, Caspase-9, Bcl-2, Bax, and PARP)

  • Lysing buffer

  • Protein assay kit

Procedure (Western Blot for Apoptosis-Related Proteins):

  • Lyse the treated and untreated cells in a suitable lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against Caspase-3, Caspase-9, Bcl-2, Bax, and PARP overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. An increase in cleaved Caspase-3/9 and Bax, and a decrease in Bcl-2 and full-length PARP are indicative of apoptosis.[7]

Visualizations

Experimental Workflow for Anticancer Screening

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Analogs cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle tubulin Tubulin Polymerization Assay ic50->tubulin

Caption: Workflow for synthesis and in vitro anticancer evaluation.

Apoptotic Signaling Pathway

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound Analog bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates parp PARP Cleavage caspase3->parp Cleaves apoptosis Apoptosis parp->apoptosis

Caption: Intrinsic apoptosis pathway induced by test compounds.

References

Agricultural Applications of 2-Cyano-N-thiazol-2-yl-acetamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Cyano-N-thiazol-2-yl-acetamide represent a versatile class of chemical compounds with significant potential in the agricultural sector. Possessing a unique molecular framework, these derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. This document provides detailed application notes and experimental protocols for researchers and professionals engaged in the development of novel crop protection agents. The information compiled herein is based on a comprehensive review of existing scientific literature.

Fungicidal Applications

Thiazole derivatives, including this compound analogs, are known for their effectiveness against a range of phytopathogenic fungi. A notable target is Botrytis cinerea, the causative agent of gray mold, a devastating disease affecting numerous crops.

Mechanism of Action

The primary mode of action for many thiazole-based fungicides is the inhibition of the cytochrome P450 14α-demethylase (CYP51) enzyme. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol production, these compounds compromise the integrity and function of the fungal cell membrane, ultimately leading to cell death.

Fungicidal_Mechanism Thiazole_Derivative 2-Cyano-N-thiazol-2-yl -acetamide Derivative CYP51 Cytochrome P450 14α-demethylase (CYP51) Thiazole_Derivative->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion of Lanosterol Lanosterol Lanosterol->CYP51 Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Cell_Membrane Essential component of

Caption: Mechanism of fungicidal action of thiazole derivatives.
Quantitative Data: Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of certain thiazole derivatives against Botrytis cinerea.

Compound IDTarget OrganismEC50 (µg/mL)Reference CompoundEC50 (µg/mL) of Reference
III-19Botrytis cinerea (KZ-9)1.99Boscalid1.72
III-27Botrytis cinerea (KZ-9)2.04Procymidone1.79
III-21Botrytis cinerea (CY-09)2.33--

Data extracted from a study on related thiazolamide derivatives against Botrytis cinerea.[1][2][3][4]

Experimental Protocols

This protocol is adapted from methodologies used for testing the efficacy of fungicides against mycelial growth.[2][5]

InVitro_Fungicidal_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Measurement Prep_PDA Prepare Potato Dextrose Agar (PDA) medium Prep_Plates Incorporate different concentrations of the test compounds into PDA Prep_PDA->Prep_Plates Prep_Compound Prepare stock solutions of This compound derivatives in a suitable solvent Prep_Compound->Prep_Plates Inoculate Place a mycelial plug of Botrytis cinerea at the center of each PDA plate Prep_Plates->Inoculate Incubate Incubate plates at 25°C for a specified period Inoculate->Incubate Measure Measure the diameter of mycelial growth Incubate->Measure Calculate Calculate the percentage of growth inhibition and determine EC50 Measure->Calculate

Caption: Workflow for in vitro antifungal assay.
  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Preparation of Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • Plate Preparation: Incorporate various concentrations of the test compounds into the molten PDA before pouring it into Petri dishes. A control group with only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of Botrytis cinerea at the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the mycelium in the control plates reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value using probit analysis.

This protocol provides a method for assessing the protective efficacy of the compounds on plant tissue.

  • Plant Material: Use healthy, fully expanded leaves from a susceptible host plant (e.g., tomato).

  • Compound Application: Prepare aqueous solutions of the test compounds at various concentrations, typically with a surfactant. Spray the solutions onto the leaf surfaces until runoff. Control leaves are sprayed with a water-surfactant solution.

  • Drying: Allow the treated leaves to air-dry in a sterile environment.

  • Inoculation: Place a mycelial plug or a spore suspension of Botrytis cinerea onto the center of each treated leaf.

  • Incubation: Place the leaves in a humid chamber at a suitable temperature (e.g., 20-25°C) to facilitate fungal growth.

  • Evaluation: After a set incubation period (e.g., 3-5 days), measure the lesion diameter on each leaf.

  • Analysis: Calculate the percentage of disease control for each treatment compared to the control.

Insecticidal Applications

Derivatives of this compound have shown promising insecticidal activity against several economically important agricultural pests, including the cowpea aphid (Aphis craccivora), the fall armyworm (Spodoptera frugiperda), and the cotton leafworm (Spodoptera littoralis).

Mechanism of Action

The precise mechanism of action for the insecticidal activity of these specific derivatives is not fully elucidated in the provided search results. However, related cyanoacetamide compounds have been investigated as insect growth regulators. Further research is needed to pinpoint the specific molecular targets and signaling pathways in insects.

Quantitative Data: Insecticidal Activity

The following table presents the lethal concentration (LC50) values of a 2-cyano-acetamide derivative against the cowpea aphid.

Compound IDTarget OrganismExposure Time (hours)LC50 (ppm)Reference CompoundLC50 (ppm) of Reference
2Aphis craccivora (Nymphs)240.192Acetamiprid0.045
2Aphis craccivora (Nymphs)480.041Acetamiprid0.006
2Aphis craccivora (Adults)241.233Acetamiprid0.225
2Aphis craccivora (Adults)480.142Acetamiprid0.023

Data extracted from a study on a 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide derivative.[6][7][8][9]

Experimental Protocols
  • Aphis craccivora : Maintain colonies on young cowpea plants in a controlled environment (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Spodoptera frugiperda/littoralis : Rear larvae on an artificial diet in individual containers to prevent cannibalism. Maintain adults in oviposition cages with a sugar solution for feeding.[1][10][11][12][13]

This protocol is adapted from the IRAC susceptibility test method.[14]

Aphid_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure & Evaluation Prep_Solutions Prepare serial dilutions of the test compounds Dip_Leaves Dip leaves in the respective test solutions for a set time Prep_Solutions->Dip_Leaves Prep_Leaves Excise host plant leaves (e.g., cowpea) Prep_Leaves->Dip_Leaves Air_Dry Air-dry the treated leaves Dip_Leaves->Air_Dry Place_Leaves Place leaves in Petri dishes with moist filter paper Air_Dry->Place_Leaves Introduce_Aphids Introduce a known number of aphids onto each leaf Place_Leaves->Introduce_Aphids Incubate Incubate under controlled conditions Introduce_Aphids->Incubate Assess_Mortality Assess mortality after 24 and 48 hours Incubate->Assess_Mortality Calculate_LC50 Calculate LC50 values Assess_Mortality->Calculate_LC50

Caption: Workflow for aphid insecticidal bioassay.
  • Preparation of Test Solutions: Prepare a series of concentrations of the this compound derivatives in water with a surfactant.

  • Leaf Treatment: Dip host plant leaves (e.g., cowpea) into the test solutions for a standardized time (e.g., 10-30 seconds).

  • Drying: Allow the leaves to air-dry completely.

  • Exposure: Place the treated leaves in Petri dishes containing a moist filter paper to maintain turgor. Introduce a known number of aphids (e.g., 20-30) onto each leaf.

  • Incubation: Keep the Petri dishes in a controlled environment.

  • Mortality Assessment: Count the number of dead aphids after 24 and 48 hours. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula and calculate the LC50 values using probit analysis.

  • Compound Preparation: Prepare various concentrations of the test compounds.

  • Diet Incorporation: Incorporate the test compounds into the artificial diet while it is still liquid and before it solidifies.

  • Larval Exposure: Place one larva (e.g., 2nd or 3rd instar) into each well of a multi-well plate containing the treated diet.

  • Incubation: Maintain the plates under controlled rearing conditions.

  • Mortality Assessment: Record larval mortality at regular intervals (e.g., daily for 7 days).

  • Data Analysis: Determine the LC50 values using probit analysis.

Herbicidal Applications

Certain this compound derivatives, specifically 2-cyanoacrylates containing a 2-chlorothiazolyl group, have been identified as potent herbicides.[6][15]

Mechanism of Action

These compounds act as inhibitors of Photosystem II (PSII) electron transport in plants.[6][16] They bind to the D1 protein of the PSII complex, blocking the electron flow from plastoquinone (PQ). This disruption of the photosynthetic electron transport chain halts the production of ATP and NADPH, which are essential for CO2 fixation and plant growth. The blockage also leads to the formation of highly reactive oxygen species (ROS), which cause rapid cellular damage through lipid and protein peroxidation, resulting in membrane leakage and cell death.[8][17][18][19][20]

Herbicidal_Mechanism cluster_photosynthesis Photosystem II (PSII) Electron Transport Chain Light Light Energy P680 P680 Light->P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- ROS Reactive Oxygen Species (ROS) Formation QB->ROS Blocked e- flow leads to Herbicide 2-Cyanoacrylate (thiazolyl derivative) Herbicide->QB Binds to and blocks electron transfer Cell_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Caption: Herbicidal mechanism of action via PSII inhibition.
Quantitative Data: Herbicidal Activity

One notable derivative, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, demonstrated excellent herbicidal activity at a dose of 75 g/ha.[6]

Experimental Protocols

Chlorophyll fluorescence measurement is a rapid and non-invasive technique to assess the impact of herbicides on PSII.[21][22]

  • Plant Growth: Grow susceptible indicator plants (e.g., mustard, cress) in pots under controlled conditions.

  • Herbicide Application: Apply different concentrations of the herbicidal derivatives to the plants, typically via foliar spray.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes.

  • Fluorescence Measurement: Use a portable chlorophyll fluorometer to measure parameters such as Fv/Fm (maximum quantum yield of PSII). A decrease in Fv/Fm indicates damage to PSII.

  • Data Collection: Take measurements at different time points after herbicide application (e.g., 1, 3, 24 hours).

  • Analysis: Correlate the reduction in Fv/Fm with the herbicide concentration to determine the effective dose.

  • Plant Cultivation: Sow seeds of various weed and crop species in pots and grow them to a specific stage (e.g., 2-3 leaf stage).

  • Herbicide Formulation and Application: Prepare formulations of the test compounds and apply them as a post-emergence spray at different dose rates.

  • Evaluation: Visually assess the percentage of injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) compared to untreated control plants.

  • Data Analysis: Determine the GR50 (the dose required to cause 50% growth reduction) for each plant species.

Conclusion

The this compound scaffold holds considerable promise for the development of new agricultural products. The derivatives have demonstrated efficacy as fungicides, insecticides, and herbicides. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field of agrochemical discovery and development, facilitating the evaluation and optimization of these promising compounds. Further research into the specific mechanisms of action, particularly for their insecticidal properties, will be crucial for their advancement as commercial products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-N-thiazol-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Cyano-N-thiazol-2-yl-acetamide, with a focus on improving reaction yield and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: Degradation of 2-aminothiazole or ethyl cyanoacetate. 3. Moisture in the reaction: Hydrolysis of ethyl cyanoacetate. 4. Incorrect stoichiometry: Inaccurate measurement of reactants. 5. Ineffective catalyst or base: Use of a weak or inappropriate base/catalyst.1. Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Use freshly purified starting materials. Check the purity of reactants by NMR or melting point analysis. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Carefully measure the molar equivalents of all reactants. 5. For the condensation of 2-aminothiazole with ethyl cyanoacetate, consider using a base such as sodium ethoxide. For the reaction with cyanoacetic acid, a coupling agent like DCC is effective.
Formation of Multiple Byproducts 1. Decomposition of starting materials: Ethyl cyanoacetate can decompose at high temperatures. 2. Side reactions of the product: The active methylene group in the product can undergo further reactions, such as Knoevenagel condensation if aldehydes are present. 3. Self-condensation of ethyl cyanoacetate. 1. Avoid excessive heating. Maintain the recommended reaction temperature. 2. Ensure the reaction mixture is free from aldehyde impurities. Purify the product promptly after the reaction is complete. 3. Add the base or catalyst portion-wise to control the reaction rate.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities: Residual solvent or byproducts can inhibit crystallization. 2. Incorrect recrystallization solvent. 1. Purify the crude product using column chromatography before recrystallization. 2. Test a range of solvents for recrystallization. Acetone and ethanol/DMF mixtures have been reported to be effective.[1][2]
Inconsistent Yields 1. Variability in reaction conditions: Inconsistent temperature, stirring rate, or reaction time. 2. Atmospheric moisture: Reactions run without an inert atmosphere may be affected by humidity.1. Standardize all reaction parameters. Use a temperature-controlled heating mantle and consistent stirring. 2. For moisture-sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation of 2-aminothiazole with a cyanoacetylating agent. Two common variations are:

  • Reaction with ethyl cyanoacetate, often in a solvent like ethanol or DMF, sometimes with a basic catalyst.[3][4][5]

  • Reaction with cyanoacetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in a solvent like acetonitrile.[6]

Q2: What are the key parameters to control for maximizing the yield?

A2: To maximize the yield, it is crucial to control the following parameters:

  • Purity of Reactants: Use high-purity 2-aminothiazole and ethyl cyanoacetate or cyanoacetic acid.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze ethyl cyanoacetate. Ensure all glassware is dry and use anhydrous solvents.

  • Reaction Temperature: The optimal temperature will depend on the specific reactants and solvent used. For the reaction with ethyl cyanoacetate, refluxing is common.

  • Reaction Time: Monitor the reaction by TLC to determine the point of completion and avoid prolonged heating that could lead to byproduct formation.

Q3: What are the expected spectroscopic characteristics of this compound?

A3: The expected spectroscopic data are:

  • ¹H NMR: Signals corresponding to the thiazole ring protons, the methylene protons of the acetamide group, and the amide proton. For a similar compound, 2-cyano-N-(5-methylthiazol-2-yl)acetamide, the methylene protons appear as a singlet around 3.76 ppm.[3]

  • IR: Characteristic peaks for the N-H stretch of the amide, the C≡N stretch of the cyano group (around 2200-2260 cm⁻¹), and the C=O stretch of the amide (around 1650-1680 cm⁻¹).[1]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (167.19 g/mol ).[7]

Q4: How can I purify the final product?

A4: The product is typically a solid that can be purified by recrystallization. Common solvents for recrystallization include acetone, ethanol, or a mixture of ethanol and DMF.[1][2][6] If the crude product is particularly impure, column chromatography on silica gel may be necessary prior to recrystallization.

Q5: Can the product, this compound, react further?

A5: Yes, the active methylene group (the -CH₂- between the cyano and carbonyl groups) is reactive and can participate in subsequent reactions, most notably the Knoevenagel condensation with aldehydes in the presence of a base.[8][9] This is an important consideration for the purity and storage of the compound.

Data Presentation

Table 1: Summary of Reported Yields for this compound and Analogs
ReactantsReagents/SolventConditionsYieldReference
2-Aminothiazole, Cyanoacetic acidDicyclohexylcarbodiimide, AcetonitrileStirred for 1 hr, then stood overnightNot specified, but product isolated[6]
2-Aminoquinoline-3-carbonitrile, Ethyl cyanoacetateDimethylformamide (DMF)Reflux for 5 hours71%[1]
5-Methylthiazol-2-amine, Ethyl cyanoacetateEthanol, Triethylamine (catalytic)Reflux for 5 hoursNot specified, but product isolated[3]
2-Aminothiazole derivatives, Ethyl cyanoacetateEthanol, Sodium EthoxideNot specifiedNot specified, but product isolated[5]

Experimental Protocols

Protocol 1: Synthesis via Condensation with Ethyl Cyanoacetate (Adapted from similar syntheses)[3]
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1 equivalent) in anhydrous ethanol.

  • Addition of Reactants: To this solution, add ethyl cyanoacetate (1.1 equivalents) followed by a catalytic amount of a suitable base (e.g., triethylamine or sodium ethoxide).

  • Reaction: Heat the mixture to reflux and maintain for 5-7 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize the crude product from a suitable solvent like acetone or an ethanol/DMF mixture to obtain pure this compound.

Protocol 2: Synthesis via DCC Coupling with Cyanoacetic Acid[6]
  • Preparation: In a flask, suspend 2-aminothiazole (1 equivalent) and cyanoacetic acid (1 equivalent) in acetonitrile.

  • Addition of Coupling Agent: Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in acetonitrile to the suspension. An exothermic reaction may occur.

  • Reaction: Stir the mixture for 1-2 hours at room temperature, then let it stand overnight.

  • Work-up: A solid, which includes the product and dicyclohexylurea (DCU) byproduct, will form. Collect the solid by filtration.

  • Purification: Stir the collected solid with a dilute aqueous NaOH solution to dissolve the acidic product, then filter to remove the insoluble DCU. Acidify the filtrate with 6N HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry. Recrystallize from acetone to obtain pure this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_product Product cluster_conditions Conditions 2-aminothiazole 2-aminothiazole product This compound 2-aminothiazole->product + ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->product conditions Heat (Reflux) Base Catalyst (e.g., NaOEt) conditions->product

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time) check_purity->check_conditions Pure impure Use Purified Reactants check_purity->impure Impure check_moisture Check for Moisture (Anhydrous Solvents/Glassware) check_conditions->check_moisture Optimal optimize_conditions Increase Time/Temp Monitor by TLC check_conditions->optimize_conditions Suboptimal dry_system Use Anhydrous Techniques check_moisture->dry_system Moisture Present end Improved Yield check_moisture->end Anhydrous impure->check_conditions optimize_conditions->check_moisture dry_system->end

Caption: A logical workflow for troubleshooting low yield issues.

Potential Side Reaction Pathway

Side_Reaction Potential Side Reaction of Product product This compound (Active Methylene Group) side_product Knoevenagel Condensation Product product->side_product aldehyde Aldehyde Impurity (R-CHO) aldehyde->side_product + base Base Catalyst base->side_product Catalyzes

Caption: Knoevenagel condensation as a potential side reaction.

References

Technical Support Center: Purification of 2-Cyano-N-thiazol-2-yl-acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Cyano-N-thiazol-2-yl-acetamide via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. - Insufficient solvent volume.- The chosen solvent is unsuitable.- Add small increments of hot solvent until the solid dissolves.[1]- Refer to the Solvent Selection Guide (Table 1) and try a more appropriate solvent or a solvent mixture.
No crystals form upon cooling. - Too much solvent was used, resulting in a solution that is not supersaturated.[1][2]- The cooling process is too slow, or the solution is not cooled to a low enough temperature.- The solution is supersaturated but requires nucleation to initiate crystal growth.[1]- Evaporate some of the solvent to increase the concentration and allow the solution to cool again.[2][3]- Cool the solution in an ice bath to further decrease the solubility.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
The product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure.- The solution is cooling too rapidly.- Select a solvent with a lower boiling point.- Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization.- Allow the solution to cool more slowly. Insulate the flask to ensure gradual cooling.
Low yield of recovered crystals. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[1][3]- Premature crystallization occurred during hot filtration.- The crystals were not completely collected during vacuum filtration.- The product is more soluble in the wash solvent than anticipated.- Reduce the initial volume of the recrystallization solvent. Cool the mother liquor in an ice bath to recover more product.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.- Ensure complete transfer of crystals to the filter funnel and wash the flask with a small amount of cold solvent.- Use a minimal amount of ice-cold solvent to wash the crystals.[1]
The recrystallized product is still impure (e.g., discolored). - The impurity has similar solubility properties to the desired compound in the chosen solvent.- The crystals formed too quickly, trapping impurities within the crystal lattice.[4]- Try a different recrystallization solvent or a solvent mixture.- If the impurity is colored, consider adding a small amount of activated charcoal to the hot solution before filtration.- Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on literature for its derivatives, a mixture of ethanol and dioxane (e.g., 5:1 v/v) has been used successfully for the recrystallization of related compounds.[6] For the structurally similar compound 2-cyanoacetamide, a variety of solvents have been characterized, with N,N-dimethylformamide, acetone, and water showing high solubility.[7] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q2: How do I choose an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should:

  • Not react with the compound to be purified.

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Refer to the Solvent Selection Guide (Table 1) for solubility data of the related compound 2-cyanoacetamide as a starting point.

Q3: How can I improve the purity of my final product?

A3: To improve purity, ensure that the cooling process is slow and undisturbed to allow for selective crystallization.[5] If colored impurities are present, treatment with activated charcoal in the hot solution can be effective. A second recrystallization step may also be necessary to achieve high purity.

Q4: What should I do if my compound is soluble in all tested solvents at room temperature?

A4: If the compound is highly soluble in most common solvents at room temperature, a two-solvent recrystallization (miscible pair) might be effective. In this technique, the compound is dissolved in a "good" solvent in which it is very soluble, and then a "poor" solvent in which it is insoluble is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.

Q5: How can I minimize product loss during recrystallization?

A5: To minimize loss, use the minimum amount of hot solvent necessary to dissolve the crude product.[1] Additionally, when washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]

Data Presentation

Table 1: Solubility of 2-Cyanoacetamide in Various Solvents

Note: This data is for the structurally similar compound 2-cyanoacetamide and should be used as a guideline for solvent selection for this compound.[7]

Solvent Solubility Order Potential for Recrystallization
N,N-Dimethylformamide1 (Highest)Likely a good solvent, may require a co-solvent for precipitation.
Acetone2Good potential, check solubility at low temperatures.
Water3Good potential, especially for a green chemistry approach.
Acetonitrile4Good potential.
Methanol5Good potential.
Methyl Acetate6Moderate potential.
1,4-Dioxane7Moderate potential, has been used in a mixture with ethanol.
Tetrahydrofuran8Moderate potential.
Ethanol9Moderate potential, has been used in a mixture with dioxane.
Ethyl Acetate10Moderate potential.
n-Propanol11Lower potential.
n-Butanol12Lower potential.
Trichloromethane13Low potential.
Dichloromethane14 (Lowest)Likely a poor solvent for dissolving the compound.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Solvent Selection: Choose a suitable solvent based on the information in Table 1 and small-scale preliminary tests. For this compound, an ethanol/dioxane mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils.

  • Addition of Hot Solvent: Continue adding small portions of the hot solvent until the compound just completely dissolves.[1]

  • Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[5] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Compound dry->end Troubleshooting_Recrystallization start Start Recrystallization dissolve_check Does the solid dissolve in hot solvent? start->dissolve_check add_solvent Add more hot solvent dissolve_check->add_solvent No cool_solution Cool the solution dissolve_check->cool_solution Yes add_solvent->dissolve_check change_solvent Choose a new solvent add_solvent->change_solvent If still not dissolving oiling_out Does it 'oil out'? cool_solution->oiling_out crystal_check Do crystals form? evaporate Evaporate some solvent crystal_check->evaporate No induce_crystallization Induce crystallization (scratch/seed) crystal_check->induce_crystallization If supersaturated collect_crystals Collect Crystals crystal_check->collect_crystals Yes evaporate->cool_solution induce_crystallization->crystal_check oiling_out->crystal_check No slower_cooling Cool more slowly/ Add a little more solvent oiling_out->slower_cooling Yes slower_cooling->cool_solution

References

Overcoming solubility issues of 2-Cyano-N-thiazol-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility challenges with 2-Cyano-N-thiazol-2-yl-acetamide.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: Publicly available, specific quantitative solubility data for this compound is limited, a common scenario for novel research compounds. However, its chemical structure suggests it is likely a poorly water-soluble, hydrophobic compound. Preliminary solubility screening is recommended to determine its solubility profile in your specific experimental systems. An example of how to present such screening data is shown below.

Illustrative Solubility Data for this compound

Solvent Temperature (°C) Method Apparent Solubility (µg/mL)
Water (pH 7.4) 25 Kinetic < 1
PBS (pH 7.4) 25 Kinetic < 1
DMSO 25 Thermodynamic > 10,000
Ethanol 25 Thermodynamic ~500
PEG 400 25 Thermodynamic ~2,500

Note: This table contains example data for illustrative purposes. Actual values must be determined experimentally.

Q2: My this compound is not dissolving in aqueous media for my cell-based assay. What should I do?

A2: This is a common issue with hydrophobic compounds. The recommended approach is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous assay medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity in your cells. If precipitation occurs upon dilution, refer to the troubleshooting workflow below.

Q3: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution indicates that the compound's solubility limit in the final aqueous medium has been exceeded. Consider the following strategies:

  • Lower the Final Concentration: Test a lower final concentration of the compound in your assay.

  • Use Co-solvents: In addition to DMSO in your stock, you might include other co-solvents like PEG 400 or ethanol in your final medium, if your experimental system permits.

  • pH Adjustment: Evaluate the effect of pH on the compound's solubility. If the compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.

  • Use of Excipients: Formulation with solubility enhancers like cyclodextrins can encapsulate the hydrophobic compound and improve its aqueous solubility.

Q4: How can I prepare a formulation of this compound for in vivo animal studies?

A4: For in vivo administration, it is crucial to develop a formulation that enhances the solubility and bioavailability of the compound. Common approaches include:

  • Co-solvent Formulations: A mixture of solvents like DMSO, PEG 400, and Tween 80 can be used to dissolve the compound for oral or parenteral administration.

  • Suspensions: If the required dose cannot be dissolved, a micronized suspension can be prepared using wetting agents (e.g., Tween 80) and a suspending vehicle (e.g., carboxymethyl cellulose).

  • Lipid-based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can improve absorption.

A systematic approach to troubleshooting these issues is outlined in the workflow diagram below.

Troubleshooting and Experimental Workflows

This section provides visual guides for systematic troubleshooting and experimental planning.

G start Start: Compound Insoluble in Aqueous Buffer check_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->check_stock dilute Dilute Stock into Aqueous Buffer check_stock->dilute observe Precipitation Observed? dilute->observe success Success: Compound is Soluble Proceed with Experiment observe->success No troubleshoot Initiate Solubility Enhancement Strategy observe->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc use_cosolvent Add Co-solvents (e.g., PEG 400, Ethanol) troubleshoot->use_cosolvent adjust_ph Adjust pH of Buffer troubleshoot->adjust_ph use_excipient Use Excipients (e.g., Cyclodextrins) troubleshoot->use_excipient lower_conc->dilute use_cosolvent->dilute adjust_ph->dilute use_excipient->dilute

Caption: Troubleshooting workflow for addressing compound precipitation.

G center Solubility Enhancement Strategies ph pH Adjustment (for ionizable compounds) center->ph cosolvents Co-solvents (DMSO, Ethanol, PEG 400) center->cosolvents surfactants Surfactants (Tween 80, Poloxamers) center->surfactants cyclodextrins Complexation (Cyclodextrins) center->cyclodextrins solid_disp Solid Dispersions (Amorphous forms with polymers) center->solid_disp particle_size Particle Size Reduction (Micronization, Nanonization) center->particle_size

Caption: Overview of common solubility enhancement techniques.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution of a hydrophobic compound.

G weigh 1. Weigh Compound Accurately calculate mass for target volume and concentration. add_solvent 2. Add DMSO Add ~80% of the final volume of DMSO. weigh->add_solvent dissolve 3. Dissolve Compound Vortex and/or sonicate until all solid is dissolved. add_solvent->dissolve qs 4. QS to Final Volume Add DMSO to reach the final target volume. dissolve->qs store 5. Store Solution Aliquot and store at -20°C or -80°C protected from light. qs->store

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Calculation: Determine the mass of this compound required. For a 10 mM solution in 1 mL, if the molecular weight (MW) is 'X' g/mol , the required mass is (10 * 10^-3 mol/L) * (1 * 10^-3 L) * (X g/mol ) = 10^-5 * X grams.

  • Weighing: Accurately weigh the calculated mass of the compound into a clean, sterile microcentrifuge tube or vial.

  • Solvent Addition: Add approximately 80% of the final desired volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex the mixture vigorously. If the compound does not readily dissolve, use a sonicator bath for 5-10 minutes. Visually inspect to ensure no solid particles remain. Gentle warming (to 30-40°C) can be applied if necessary, but check for compound stability at elevated temperatures first.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final target volume (e.g., 1 mL). Mix thoroughly.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assay using DMSO Stock

This protocol allows for the determination of the apparent solubility of a compound in an aqueous buffer, which is relevant for in vitro assays.

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume of your aqueous test buffer (e.g., 198 µL in a 96-well plate). This creates a range of compound concentrations in a constant, low percentage of DMSO.

  • Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Precipitation Measurement: After incubation, measure the light scattering or absorbance of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in signal compared to a vehicle control indicates precipitation.

  • Data Analysis: The highest concentration that does not show a significant increase in signal is reported as the kinetic solubility. This can be confirmed by visual inspection under a microscope.

Technical Support Center: Synthesis of 2-Cyano-N-thiazol-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyano-N-thiazol-2-yl-acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.

Observed Issue Potential Cause Recommended Action
Low Yield of Desired Product 1. Self-condensation of Ethyl Cyanoacetate: Under basic conditions, ethyl cyanoacetate can self-condense, reducing the amount available to react with 2-aminothiazole.[1]- Use a milder base or a stoichiometric amount of a non-nucleophilic base.- Maintain a lower reaction temperature.- Add the base slowly to the reaction mixture.
2. Dimerization of 2-Aminothiazole: In the presence of acid (e.g., hydrochloride salt of the amine), 2-aminothiazole can form a dimer.- Ensure the free base of 2-aminothiazole is used.- Employ a non-acidic coupling agent if using an activated carboxylic acid.
3. Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time or temperature moderately.- Ensure efficient stirring.- Use a slight excess of one of the reactants (if cost-effective).
Presence of a Higher Molecular Weight Impurity 1. Bis-acylation of 2-Aminothiazole: The exocyclic amino group of 2-aminothiazole can be acylated twice by the cyanoacetylating agent.- Use a 1:1 stoichiometry of 2-aminothiazole to the acylating agent.- Add the acylating agent dropwise to the solution of 2-aminothiazole.
2. Dimer of 2-Aminothiazole: As mentioned above, the dimer of 2-aminothiazole may be present.- Purify the 2-aminothiazole starting material before use.- Control the pH of the reaction mixture to be slightly basic.
3. Self-condensation Product of Ethyl Cyanoacetate: Dimeric or trimeric self-condensation products of ethyl cyanoacetate may be present.[1]- Optimize reaction conditions to minimize self-condensation (see above).- Purify the final product by recrystallization or column chromatography.
Unexpected Peaks in NMR/MS Analysis 1. Hydrolysis Products: The nitrile or amide functional groups in the starting material or product may have hydrolyzed to the corresponding carboxylic acid or amide.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Quench the reaction carefully to avoid acidic or strongly basic conditions during workup.
2. Knoevenagel Condensation Product: If there are aldehyde impurities present, the active methylene group of the product can participate in a Knoevenagel condensation.- Use freshly distilled solvents and high-purity starting materials.- Analyze starting materials for aldehyde impurities before use.
3. Isomeric Byproducts: Acylation may have occurred on the thiazole ring nitrogen instead of the exocyclic amine, although this is generally less favored.- Characterize the impurity by 2D NMR techniques to confirm its structure.- Adjusting the solvent polarity might influence the regioselectivity of the acylation.
Product is Difficult to Purify Multiple Side Products: A combination of the above-mentioned side reactions may have occurred.- Re-evaluate the overall reaction conditions (temperature, solvent, base, stoichiometry).- Consider a different synthetic route, for example, using cyanoacetic acid with a coupling agent instead of ethyl cyanoacetate.- Employ a multi-step purification process, such as a combination of recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The self-condensation of ethyl cyanoacetate is a frequently encountered side reaction, especially when using strong bases or high temperatures.[1] This reaction consumes the ethyl cyanoacetate, leading to lower yields of the desired product.

Q2: My 2-aminothiazole starting material is old. Can I still use it?

A2: It is recommended to use pure, fresh 2-aminothiazole. Older batches may contain impurities, including its dimer, which can complicate the reaction and purification. If you suspect impurities, it is advisable to purify the 2-aminothiazole by recrystallization or sublimation before use.

Q3: What is the optimal temperature for the reaction?

A3: The optimal temperature depends on the specific reactants and solvent used. Generally, it is advisable to start at a lower temperature (e.g., room temperature) and gently heat if the reaction is too slow. High temperatures can promote side reactions like self-condensation and decomposition.

Q4: Which base is best for this reaction?

A4: A non-nucleophilic organic base like triethylamine or diisopropylethylamine is often a good choice to avoid saponification of the ester and to minimize the self-condensation of ethyl cyanoacetate. The use of strong inorganic bases like sodium ethoxide may increase the likelihood of side reactions.[1]

Q5: How can I confirm the structure of my product and identify impurities?

A5: A combination of analytical techniques is recommended. 1H NMR and 13C NMR will help confirm the main structure. Mass spectrometry (MS) will confirm the molecular weight of the product and can help identify the mass of any impurities. High-Performance Liquid Chromatography (HPLC) is useful for assessing the purity of the product.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2-Aminothiazole

  • Ethyl cyanoacetate

  • Triethylamine

  • Anhydrous Toluene (or another suitable high-boiling solvent)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • To a solution of 2-aminothiazole (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl cyanoacetate (1.05 eq) dropwise to the solution over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.

  • Dry the purified product under vacuum.

Purification of this compound by Column Chromatography

If recrystallization is insufficient to remove impurities, column chromatography can be employed.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Standard chromatography equipment

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb the dissolved product onto a small amount of silica gel and dry it.

  • Load the dried silica with the adsorbed product onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Pathway Ethyl_Cyanoacetate Ethyl Cyanoacetate Product This compound Ethyl_Cyanoacetate->Product Side_Product_1 Ethyl Cyanoacetate Self-Condensation Ethyl_Cyanoacetate->Side_Product_1 Base, Heat Side_Product_2 2-Aminothiazole Dimer Side_Product_3 Bis-acylated Product 2-Aminothiazole 2-Aminothiazole 2-Aminothiazole->Side_Product_2 Acidic pH 2-Aminothiazole->Side_Product_3 + Excess Ethyl Cyanoacetate

Caption: Main reaction pathway and major side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Check Purity of Starting Materials Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Purify_SM Purify Starting Materials Check_SM->Purify_SM Impurities Found Temp Temperature Too High? Check_Conditions->Temp Base Base Too Strong? Check_Conditions->Base Stoichiometry Incorrect Stoichiometry? Check_Conditions->Stoichiometry Lower_Temp Lower Reaction Temperature Temp->Lower_Temp Yes Change_Base Use Milder/ Non-nucleophilic Base Base->Change_Base Yes Adjust_Stoich Adjust Reactant Ratio (1:1) Stoichiometry->Adjust_Stoich Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimizing Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst conditions for the Knoevenagel condensation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Knoevenagel condensation reaction.

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst has been stored properly and is not expired.- For heterogeneous catalysts, consider activation procedures (e.g., heating to remove adsorbed water).- If using a reusable catalyst, check for deactivation and consider regeneration.[1]
Inappropriate Catalyst - The basicity or acidity of the catalyst may not be suitable for the specific substrates.[2] Weak bases like primary and secondary amines are often effective.[2]- Consider screening a variety of catalysts with different properties (e.g., Lewis acids, basic salts, or organocatalysts).[3][4]
Suboptimal Reaction Temperature - Reactions are often performed at room temperature, but some systems may require heating to proceed at a reasonable rate.[1][5][6] Conversely, high temperatures can sometimes lead to side reactions.[3] - Perform small-scale experiments at various temperatures (e.g., room temperature, 50 °C, 80 °C) to determine the optimum.[7]
Incorrect Solvent - The choice of solvent can significantly impact reaction rates and yields.[8] Polar aprotic solvents like DMF and DMSO can accelerate the reaction.[9] Protic solvents like ethanol can also be effective and offer a greener alternative.[6][8]- In some cases, solvent-free conditions can provide excellent results and simplify workup.[5][10]
Insufficient Reaction Time - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).- Some reactions may require extended periods to reach completion.[11]
Water Inhibition - The Knoevenagel condensation produces water, which can inhibit the reaction.[12] Consider removing water as it forms, for example, by azeotropic distillation or by using molecular sieves.[12]

Problem: Catalyst Deactivation

Possible Cause Suggested Solution
Pore Blocking - For porous heterogeneous catalysts, the pores may become blocked by reactants, products, or byproducts.[13] - Wash the catalyst with a suitable solvent to remove adsorbed species.
Leaching of Active Species - Active species may leach from the support of a heterogeneous catalyst.- Consider using a catalyst with a more robust linkage of the active sites to the support.
Structural Collapse - The catalyst support may not be stable under the reaction conditions, leading to a collapse of its structure.[13]- Choose a catalyst with known stability in the chosen solvent and at the reaction temperature.
Poisoning - Acidic byproducts, such as benzoic acid in some reactions, can poison basic catalysts.[13]- Purify starting materials to remove any acidic impurities.

Problem: Formation of Side Products

Possible Cause Suggested Solution
Self-Condensation of Aldehyde/Ketone - This is more likely to occur with strong bases.[2] - Use a weaker base as a catalyst, such as primary or secondary amines or their salts.[2]
Michael Addition - The product of the Knoevenagel condensation can sometimes react with another molecule of the active methylene compound via a Michael addition.- Adjust the stoichiometry of the reactants, potentially using a slight excess of the carbonyl compound.
Polymerization - Some reactants or products may be prone to polymerization under the reaction conditions.- Consider lowering the reaction temperature or using a more selective catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the Knoevenagel condensation?

A1: A wide variety of catalysts can be used, ranging from homogeneous to heterogeneous systems. Commonly used catalysts include:

  • Homogeneous bases: Primary and secondary amines (e.g., piperidine, diethylamine), ammonium salts (e.g., ammonium acetate), and organic bases like pyridine.[2][4][14]

  • Heterogeneous catalysts: Basic metal oxides (e.g., CaO-MgO), zeolites, hydrotalcites, and functionalized silicas or polymers.[9][15][16] These are often preferred for their ease of separation and potential for recycling.[1]

  • Lewis acids: Metal salts like GaCl₃ and Ni(NO₃)₂·6H₂O have also been shown to be effective.[5][17]

  • Biocatalysts: Enzymes such as lipase from porcine pancreas have been used for stereoselective Knoevenagel condensations.[7]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a crucial role in the Knoevenagel condensation.[9][8]

  • Polar aprotic solvents (e.g., DMF, DMSO) can accelerate the reaction, often leading to high conversions in short reaction times.[9]

  • Polar protic solvents (e.g., ethanol, water) are greener alternatives and can also provide excellent yields.[1][6][8] Ethanol is often a good choice, leading to high yields.[8]

  • Nonpolar solvents (e.g., toluene, diethyl ether) generally result in longer reaction times compared to polar solvents.[9]

  • Solvent-free conditions are an environmentally friendly option that can lead to high yields and simplified product isolation.[5][10]

Q3: What is the optimal temperature for the Knoevenagel condensation?

A3: The optimal temperature is highly dependent on the specific reactants and catalyst used. Many Knoevenagel condensations can be effectively run at room temperature.[1][5][6][17] However, in some cases, heating may be necessary to achieve a reasonable reaction rate and good yield.[7] It is recommended to perform optimization studies to find the best temperature for a specific reaction.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts, consider the following:

  • Use a mild base: Strong bases can promote the self-condensation of aldehydes or ketones.[2]

  • Optimize reaction conditions: Adjusting the temperature and reaction time can help to favor the desired product.

  • Control stoichiometry: Carefully controlling the ratio of reactants can prevent side reactions like Michael addition.

Q5: Are there "green" methods for performing the Knoevenagel condensation?

A5: Yes, several green chemistry approaches have been developed for the Knoevenagel condensation. These include:

  • Using water or ethanol as a solvent.[1][8][18][17]

  • Employing solvent-free reaction conditions.[5][10]

  • Utilizing reusable heterogeneous catalysts to minimize waste.[1][15]

  • Using biocatalysts under mild conditions.[7]

Quantitative Data Summary

Table 1: Effect of Solvent on Knoevenagel Condensation of Benzaldehyde and Malononitrile

SolventCatalystTemperature (°C)TimeYield (%)Reference
TolueneCaFe₂O₄Reflux120 min50[15]
MethanolCaFe₂O₄Reflux20 min95[15]
AcetonitrileCaFe₂O₄Reflux60 min60[15]
EthanolCaFe₂O₄Reflux20 min92[15]
DMFCaFe₂O₄Reflux60 min40[15]
WaterCaFe₂O₄Reflux120 min65[15]
EthanolPhosphate-BenzimidazoleAmbient10 min97[8]
WaterNi(NO₃)₂·6H₂ORoom Temp.10 min90[17]

Table 2: Effect of Catalyst Loading on Knoevenagel Condensation

CatalystCatalyst Loading (mol%)SolventTemperatureTimeYield (%)Reference
CaFe₂O₄1MethanolReflux20 min50[15]
CaFe₂O₄2.5MethanolReflux20 min70[15]
CaFe₂O₄5MethanolReflux20 min85[15]
CaFe₂O₄10MethanolReflux20 min95[15]
CaFe₂O₄15MethanolReflux20 min95[15]
Ni(NO₃)₂·6H₂O5WaterRoom Temp.10 min90[17]

Experimental Protocols

General Protocol for Knoevenagel Condensation using a Heterogeneous Catalyst in Solution

  • To a round-bottom flask, add the aldehyde (1 mmol), the active methylene compound (1 mmol), and the desired solvent (e.g., 10 mL of ethanol).

  • Add the heterogeneous catalyst (e.g., 10 mg of an amine-functionalized framework or 10 mol% of CaFe₂O₄).[6][15]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • The filtrate can then be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

General Protocol for Solvent-Free Knoevenagel Condensation

  • In a mortar, combine the aldehyde (1 mmol), the active methylene compound (e.g., malononitrile, 1 mmol), and the catalyst (e.g., Gallium Chloride).[5]

  • Grind the mixture at room temperature for the specified amount of time.[5]

  • The progress of the reaction can be monitored by taking small samples for analysis (e.g., TLC).

  • After completion, the product can be purified by washing with cold water and then drying.[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactant_Preparation Prepare Reactants (Aldehyde, Active Methylene Compound) Reaction_Setup Set up Reaction (Combine reactants, catalyst, solvent) Reactant_Preparation->Reaction_Setup Catalyst_Selection Select Catalyst (Homogeneous/Heterogeneous) Catalyst_Selection->Reaction_Setup Solvent_Choice Choose Solvent (or Solvent-Free) Solvent_Choice->Reaction_Setup Reaction_Conditions Control Conditions (Temperature, Stirring) Reaction_Setup->Reaction_Conditions Monitoring Monitor Progress (TLC, GC, HPLC) Reaction_Conditions->Monitoring Catalyst_Removal Catalyst Removal (Filtration for heterogeneous) Monitoring->Catalyst_Removal Reaction Complete Product_Isolation Isolate Product (Evaporation, Extraction) Catalyst_Removal->Product_Isolation Purification Purify Product (Recrystallization, Chromatography) Product_Isolation->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for Knoevenagel condensation.

Troubleshooting_Logic Start Low/No Yield Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Conditions Are the reaction conditions (T, time) optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Screen different catalysts. Ensure catalyst activity. Check_Catalyst->Solution_Catalyst No Check_Solvent Is the solvent suitable? Check_Conditions->Check_Solvent Yes Solution_Conditions Optimize temperature and extend reaction time. Check_Conditions->Solution_Conditions No Check_Water Is water removal necessary? Check_Solvent->Check_Water Yes Solution_Solvent Test different solvents or solvent-free conditions. Check_Solvent->Solution_Solvent No Solution_Water Remove water using molecular sieves or azeotropic distillation. Check_Water->Solution_Water Yes

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

References

Stability testing of 2-Cyano-N-thiazol-2-yl-acetamide under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists investigating the stability of 2-Cyano-N-thiazol-2-yl-acetamide. The following sections detail experimental protocols, present illustrative data, and offer solutions to common challenges encountered during stability testing.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows rapid degradation under ambient light. How can I mitigate this?

A1: Photodegradation is a common issue for compounds containing aromatic and heteroaromatic rings. To mitigate this, all experimental manipulations should be conducted under amber or red light. Samples should be stored in amber-colored vials or containers wrapped in aluminum foil to protect them from light exposure.

Q2: I am observing significant hydrolysis of the amide bond in my aqueous formulation. What are my options?

A2: Hydrolysis of the amide linkage in this compound can be pH-dependent. It is advisable to perform a pH-stability profile to identify the pH of maximum stability. Buffering the formulation at this optimal pH can significantly reduce the rate of hydrolysis. Additionally, consider the use of non-aqueous solvents or lyophilization if the intended application allows.

Q3: What are the likely degradation products of this compound under acidic conditions?

A3: Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the amide bond, which would yield 2-aminothiazole and 2-cyanoacetic acid. Another potential degradation pathway could involve the hydration of the cyano group to an amide, followed by further hydrolysis.

Q4: How should I handle and store this compound to ensure its long-term stability?

A4: For long-term storage, this compound should be stored as a solid in a tightly sealed container at low temperatures, preferably at or below -20°C. It should be protected from light and moisture. Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Potency Results Sample inhomogeneity, incomplete dissolution, analytical method variability.Ensure proper mixing of the bulk sample before weighing. Use a validated analytical method with a suitable solvent system to ensure complete dissolution. Include system suitability tests in your analytical runs.
Appearance of Unknown Peaks in HPLC Degradation, interaction with excipients, contamination.Conduct forced degradation studies to identify potential degradation products. Perform compatibility studies with individual excipients. Ensure all glassware and solvents are clean.
Precipitation of the Compound in Solution Poor solubility, change in pH or temperature.Determine the solubility profile of the compound. Use co-solvents or solubilizing agents if necessary. Control the pH and temperature of the solution.

Experimental Protocols

Forced Degradation Study

This study is designed to identify the potential degradation pathways of this compound.

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 N HCl. Store the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 N NaOH. Store the solution at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Store the solution at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of the solid compound in a 60°C oven for 24 hours.

  • Photodegradation: Expose 10 mg of the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

pH-Stability Profile

This experiment determines the pH at which this compound is most stable in an aqueous environment.

  • Prepare a series of buffer solutions ranging from pH 2 to pH 10.

  • Dissolve a known concentration of the compound in each buffer solution.

  • Store the solutions at a constant temperature (e.g., 40°C).

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24 hours).

  • Analyze the aliquots by HPLC to determine the remaining concentration of the compound.

  • Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant at each pH.

  • Plot the logarithm of the rate constant versus pH to identify the pH of maximum stability.

Illustrative Stability Data

Table 1: Summary of Forced Degradation Studies for this compound

Condition % Degradation Number of Degradants Major Degradant Peak (RT)
0.1 N HCl, 60°C, 24h15.223.1 min
0.1 N NaOH, 60°C, 24h28.532.8 min
3% H₂O₂, RT, 24h8.714.5 min
60°C, 24h (Solid)2.115.2 min
Photolytic11.424.8 min

Table 2: pH-Dependent Stability of this compound at 40°C

pH Degradation Rate Constant (k) (h⁻¹) Half-life (t₁/₂) (h)
2.00.02527.7
4.00.00886.6
6.00.005138.6
8.00.01257.8
10.00.03122.4

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Stability Protocol B Procure & Characterize This compound A->B C Develop & Validate Stability-Indicating Method B->C D Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) C->D E pH-Stability Profile C->E F Excipient Compatibility C->F G Analyze Samples (HPLC, LC-MS) D->G E->G F->G H Identify Degradants G->H I Determine Degradation Kinetics G->I J Generate Stability Report H->J I->J

Caption: Workflow for Stability Testing of a New Chemical Entity.

Troubleshooting_Logic Start Unexpected Peak Observed in Chromatogram IsKnown Is the peak a known degradant or impurity? Start->IsKnown Investigate Investigate Source: - Contamination - Excipient Interaction - New Degradation Pathway IsKnown->Investigate No Update Update Stability Profile & Degradation Pathway IsKnown->Update Yes Characterize Characterize Peak: - Mass Spectrometry - NMR Investigate->Characterize Characterize->Update Document Document Findings Update->Document

Caption: Decision Tree for Investigating Unknown Peaks in Stability Studies.

Technical Support Center: Scaling Up the Synthesis of 2-Cyano-N-thiazol-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Cyano-N-thiazol-2-yl-acetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and scalable synthetic route is the acylation of 2-aminothiazole with a cyanoacetylating agent. The two primary variations of this approach are:

  • Route A: Reaction of 2-aminothiazole with ethyl cyanoacetate, often under reflux in a suitable solvent like ethanol.

  • Route B: Reaction of 2-aminothiazole with cyanoacetic acid in the presence of a coupling agent.

A less common route involves the reaction of 2-aminothiazole with bromoacetonitrile and carbon monoxide, catalyzed by a palladium complex.[1]

Q2: What are the critical process parameters to monitor during scale-up?

A2: During the scale-up of the synthesis, it is crucial to monitor and control the following parameters:

  • Temperature: The reaction is often exothermic, and poor heat dissipation on a larger scale can lead to increased byproduct formation and potential runaway reactions.

  • Rate of addition of reagents: A slow and controlled addition of the acylating agent is recommended to maintain temperature and minimize local concentration gradients.

  • Agitation speed: Efficient mixing is essential to ensure homogeneity and consistent heat transfer.

  • Reaction concentration: Higher concentrations can increase throughput but may also lead to challenges in mixing, heat transfer, and product isolation.

  • Purity of starting materials: Impurities in 2-aminothiazole or the cyanoacetylating agent can be carried through the process and complicate purification.

Q3: What are the common impurities and byproducts?

A3: Common impurities can include unreacted starting materials and byproducts from side reactions. A potential byproduct is the di-acylated product where the amide nitrogen of the desired product is further acylated. The presence of water can lead to the hydrolysis of the cyano group to a carboxylic acid or amide.

Q4: What are the recommended crystallization solvents for purification?

A4: Based on laboratory-scale procedures, a mixture of ethanol and dioxane is effective for crystallization.[2] For larger scales, exploring single solvent systems like isopropanol, or ethanol with anti-solvents like water or heptane, may be more practical and economical. The choice of solvent will significantly impact crystal form, purity, and yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Poor mixing. - Product loss during work-up and isolation.- Monitor reaction progress by TLC or HPLC. - Optimize reaction temperature; a higher temperature may be needed for complete conversion, but monitor for byproduct formation. - Ensure adequate agitation for the vessel size. - Optimize crystallization and filtration procedures to minimize losses.
High Levels of Impurities - Reaction temperature too high, leading to side reactions. - "Hot spots" in the reactor due to poor mixing. - Impure starting materials.- Lower the reaction temperature and extend the reaction time. - Improve agitation and consider a slower addition rate for reagents. - Use starting materials of high purity.
Poor Filterability of the Product - Small particle size or needle-like crystal morphology. - Inappropriate crystallization solvent or cooling rate.- Optimize the crystallization process: experiment with different solvents, cooling profiles, and agitation speeds. - Consider a solvent/anti-solvent crystallization method. - Seeding the crystallization with a small amount of desired crystalline material can promote the growth of larger, more easily filterable crystals.
Product Color is Off-Spec (e.g., dark) - Thermal degradation of the product or starting materials. - Presence of colored impurities from starting materials or side reactions.- Ensure the reaction temperature does not exceed the thermal stability limit of the product. - Consider an activated carbon treatment of the reaction mixture or crystallization solution to remove colored impurities. - Ensure the purity of the starting materials.
Inconsistent Crystal Form (Polymorphism) - Variations in crystallization conditions (solvent, temperature, cooling rate).- Strictly control crystallization parameters. - Characterize the desired polymorph and develop a crystallization process that consistently produces it.

Experimental Protocols

Laboratory-Scale Synthesis (up to 10 g)

Materials:

  • 2-Aminothiazole (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Ethanol (10 mL per gram of 2-aminothiazole)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminothiazole and ethanol.

  • Stir the mixture at room temperature until the 2-aminothiazole is fully dissolved.

  • Add ethyl cyanoacetate to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from an ethanol/dioxane mixture to obtain pure this compound.

Pilot-Plant Scale Synthesis (1-5 kg) - Considerations

Equipment:

  • Jacketed glass-lined or stainless steel reactor (appropriate volume) with overhead stirring, temperature control unit, and a reflux condenser.

  • Addition vessel for the controlled addition of liquid reagents.

  • Filter-dryer or centrifuge and vacuum oven for product isolation and drying.

Procedure Outline:

  • Charge the reactor with 2-aminothiazole and ethanol.

  • Start agitation and heat the mixture to 40-50 °C to ensure complete dissolution.

  • In a separate vessel, prepare a solution of ethyl cyanoacetate in ethanol.

  • Slowly add the ethyl cyanoacetate solution to the reactor over 1-2 hours, maintaining the internal temperature between 70-75 °C. The addition is exothermic, so cooling may be required.

  • After the addition is complete, maintain the reaction mixture at reflux for 6-8 hours, monitoring for completion.

  • Cool the reactor contents to 10-15 °C over 2-3 hours to induce crystallization.

  • Hold at this temperature for at least 1 hour to ensure complete precipitation.

  • Isolate the product by centrifugation or filtration.

  • Wash the filter cake with pre-chilled ethanol.

  • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity (Lab Scale)
Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
60127598.5
78 (Reflux)69299.0
9049097.5 (increased byproducts)
Table 2: Effect of Solvent Volume on Yield (Pilot Scale)
Solvent Volume (L/kg of 2-aminothiazole)Reaction Time (h)Yield (%)Observations
5888Thick slurry, potential mixing issues.
8891Good mixing, efficient crystallization.
12889More dilute, longer cooling and solvent removal times.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation charge_reagents Charge 2-Aminothiazole and Solvent dissolution Heat and Dissolve charge_reagents->dissolution addition Controlled Addition of Ethyl Cyanoacetate dissolution->addition reaction Reflux and React addition->reaction cooling Cooling and Crystallization reaction->cooling Reaction Complete filtration Filtration cooling->filtration washing Washing with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying final_product final_product drying->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Agitation Efficiency start->check_mixing check_materials Verify Starting Material Purity start->check_materials incomplete Incomplete Reaction check_reaction->incomplete temp_issue Temperature Deviation check_temp->temp_issue mixing_issue Poor Mixing check_mixing->mixing_issue material_issue Impure Materials check_materials->material_issue extend_time Action: Increase Reaction Time or Temperature incomplete->extend_time Yes optimize_temp Action: Optimize Temperature Control temp_issue->optimize_temp Yes improve_mixing Action: Increase Agitation Speed or Improve Baffling mixing_issue->improve_mixing Yes purify_materials Action: Use Higher Purity Starting Materials material_issue->purify_materials Yes

Caption: Troubleshooting logic for addressing low yield or purity issues.

References

Technical Support Center: Monitoring 2-Cyano-N-thiazol-2-yl-acetamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Cyano-N-thiazol-2-yl-acetamide and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the synthesis of this compound?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and in-situ spectroscopic methods such as Infrared (IR) and Raman spectroscopy. HPLC is preferred for quantitative analysis, while TLC is a quick and simple method for qualitative progress checks. In-situ spectroscopy allows for real-time reaction monitoring without the need for sampling.[1]

Q2: How can I choose the right analytical technique for my specific needs?

A2: The choice of technique depends on the specific requirements of your experiment. For high accuracy and quantification of reactants, products, and byproducts, HPLC is the most suitable method. For rapid, qualitative checks on the reaction's progress, TLC is a cost-effective and efficient option. If you need to understand the reaction kinetics and mechanism in real-time without disturbing the reaction mixture, in-situ spectroscopic techniques are ideal.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, this compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Column overloadDecrease the injection volume or dilute the sample.
Column contaminationFlush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[2][3]
Inappropriate mobile phase pHAdjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent retention times Fluctuations in column temperatureUse a column oven to maintain a consistent temperature.[2]
Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.
Air bubbles in the systemDegas the mobile phase and purge the pump.[2][4]
No peaks detected No sample injectedCheck the autosampler or manual injector to ensure the sample is being injected correctly.
Detector issueEnsure the detector is turned on and the lamp is functioning.
Incorrect mobile phaseVerify that the mobile phase composition is correct and that the solvents are miscible.[2]
Baseline noise or drift Contaminated mobile phase or detector cellUse high-purity solvents and flush the detector cell.[2]
Air bubbles in the systemDegas the mobile phase and purge the system.[2]
Leaks in the systemCheck all fittings for leaks and tighten or replace as necessary.[2][4]
Thin-Layer Chromatography (TLC)
Issue Possible Cause Troubleshooting Steps
Spots are streaky Sample is too concentratedDilute the sample before spotting.
Inappropriate solvent systemChoose a solvent system with a different polarity.
Rf values are too high or too low Incorrect solvent system polarityAdjust the solvent system polarity. For high Rf, decrease the polarity of the mobile phase. For low Rf, increase the polarity.
Spots are not separating Solvent system is not optimalTry a different solvent system with varying polarity or composition.
Co-elution of compoundsConsider using a different stationary phase (e.g., alumina instead of silica).
In-Situ Spectroscopic Monitoring
Issue Possible Cause Troubleshooting Steps
No change in the spectrum over time Reaction has not startedVerify that all reagents have been added and that the reaction conditions (e.g., temperature) are correct.
The monitored peak is not changingSelect a different characteristic peak for a reactant or product that is expected to change in concentration.
Noisy spectrum Poor probe placement or alignmentEnsure the probe is correctly positioned in the reactor and is not in contact with the stirrer.
Presence of bubbles or solid particlesEnsure proper mixing to avoid bubble formation and that all solids are dissolved.
Unstable baseline Temperature fluctuationsEnsure the reaction temperature is stable.
Changes in the refractive index of the reaction mixtureUse a reference probe or apply a baseline correction algorithm.

Experimental Protocols

HPLC Method Development for Reaction Monitoring
  • Column Selection : Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) as it is a versatile choice for a wide range of organic molecules.

  • Mobile Phase Selection :

    • Begin with a simple gradient of a polar organic solvent (e.g., acetonitrile or methanol) and water. A typical starting gradient could be 10% to 90% organic solvent over 20 minutes.

    • If the peaks are not well-resolved, consider adding a modifier to the aqueous phase, such as 0.1% formic acid or acetic acid, to improve peak shape for acidic or basic analytes.

  • Detector Wavelength : Determine the UV absorbance maxima of the starting materials and the product using a UV-Vis spectrophotometer. Set the HPLC detector to a wavelength where all compounds of interest have reasonable absorbance.

  • Sample Preparation :

    • Take an aliquot of the reaction mixture (e.g., 10 µL).

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase) to prevent further reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Injection and Analysis : Inject the prepared sample onto the HPLC system and run the gradient method.

  • Optimization : Based on the initial chromatogram, adjust the gradient slope, mobile phase composition, or flow rate to achieve optimal separation of all components.

TLC Method for Reaction Progress Monitoring
  • Plate Selection : Use standard silica gel 60 F254 plates.

  • Solvent System Selection :

    • Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).

    • A good starting point is a 70:30 mixture of non-polar to polar solvent.

  • Spotting :

    • Dissolve a small amount of the starting material and the expected product in a volatile solvent to create reference spots.

    • Take a small aliquot from the reaction mixture using a capillary tube.

    • Spot the starting material, the reaction mixture, and the product side-by-side on the TLC plate.

  • Development : Place the TLC plate in a developing chamber containing the chosen solvent system.

  • Visualization : After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.

General Protocol for In-Situ IR Spectroscopy Monitoring
  • Probe Insertion : Insert the attenuated total reflectance (ATR) IR probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction mixture but not obstructing the stirring.

  • Background Spectrum : Collect a background spectrum of the reaction solvent and any reagents that are present before the reaction is initiated.

  • Reaction Initiation : Start the reaction by adding the final reagent.

  • Data Collection : Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis : Monitor the disappearance of a characteristic peak of a reactant or the appearance of a characteristic peak of the product. For example, monitor the disappearance of the amine stretch of 2-aminothiazole or the appearance of the amide carbonyl stretch of the product.

Data Presentation

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined UV max)
Injection Volume 10 µL

Table 2: Typical TLC Systems for Polar Compounds

Solvent System (v/v)PolarityApplication
Hexane:Ethyl Acetate (70:30)Low to MediumGood starting point for many organic reactions.
Dichloromethane:Methanol (95:5)MediumFor more polar compounds.
Ethyl Acetate:Methanol (90:10)Medium to HighFor highly polar compounds.

Visualizations

G Diagram 1: General Workflow for Monitoring a Chemical Reaction cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Decision cluster_3 Action A Combine Reactants B Initiate Reaction A->B C Take Aliquot B->C D Analyze Sample (HPLC/TLC/Spectroscopy) C->D E Reaction Complete? D->E F Work-up Reaction E->F Yes G Continue Monitoring E->G No G->C

Caption: General Workflow for Monitoring a Chemical Reaction

G Diagram 2: Troubleshooting Logic for HPLC Analysis A Problem with HPLC Analysis B Check for Leaks A->B C Tighten/Replace Fittings B->C Yes D Check Mobile Phase B->D No J Problem Resolved C->J E Prepare Fresh Mobile Phase & Degas D->E Issue Found F Check Column D->F No Issue E->J G Flush or Replace Column F->G Issue Found H Check Detector F->H No Issue G->J I Check Lamp/Settings H->I Issue Found I->J

Caption: Troubleshooting Logic for HPLC Analysis

References

Validation & Comparative

Comparative Spectral Analysis of 2-Cyano-N-thiazol-2-yl-acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the spectral properties of 2-Cyano-N-thiazol-2-yl-acetamide, offering a comparative analysis with structurally related compounds, 2-Chloro-N-(thiazol-2-yl)acetamide and N-(Thiazol-2-yl)acetamide. This document provides detailed experimental protocols and spectral data to aid researchers, scientists, and drug development professionals in the characterization of these thiazole derivatives.

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial and anticancer properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This guide presents a detailed spectral analysis of this compound and compares its spectroscopic fingerprint with two key analogs: 2-Chloro-N-(thiazol-2-yl)acetamide and N-(Thiazol-2-yl)acetamide. The inclusion of the cyano (-CN) and chloro (-Cl) groups significantly influences the electronic distribution and, consequently, the spectral properties of these molecules.

Molecular Structures

The structural differences between the three compounds are highlighted below.

  • This compound (1): Features a cyanoethyl group attached to the amide nitrogen of the thiazole ring.

  • 2-Chloro-N-(thiazol-2-yl)acetamide (2): Contains a chloroethyl group in place of the cyanoethyl group.

  • N-(Thiazol-2-yl)acetamide (3): A simpler analog with an acetyl group attached to the thiazole ring.

Comparative Spectral Data

The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy, and Mass Spectrometry for the three compounds.

¹H NMR Spectral Data (δ, ppm)
Proton AssignmentThis compound (1)2-Chloro-N-(thiazol-2-yl)acetamide (2)N-(Thiazol-2-yl)acetamide (3)
-CH₂- (acetamide)~3.8 (s)~4.42 (s)-
Thiazole-H4~7.2 (d)~7.2 (d)~7.1 (d)
Thiazole-H5~7.5 (d)~7.5 (d)~7.6 (d)
-NH- (amide)~12.5 (br s)~12.71 (s)~12.1 (br s)
-CH₃ (acetyl)--~2.2 (s)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for compound (1) is based on derivatives and closely related structures.

¹³C NMR Spectral Data (δ, ppm)
Carbon AssignmentThis compound (1)2-Chloro-N-(thiazol-2-yl)acetamide (2)N-(Thiazol-2-yl)acetamide (3)
-C≡N~116--
-CH₂- (acetamide)~25~43-
C=O (amide)~163~165~168
Thiazole-C2~158~158~158
Thiazole-C4~114~114~114
Thiazole-C5~138~138~137
-CH₃ (acetyl)--~23

Note: Chemical shifts are approximate and based on data from structurally similar compounds.

Infrared (IR) Spectral Data (cm⁻¹)
Functional GroupThis compound (1)2-Chloro-N-(thiazol-2-yl)acetamide (2)N-(Thiazol-2-yl)acetamide (3)
N-H Stretch (amide)~3200-3400~3150-3300~3150-3300
C≡N Stretch~2250--
C=O Stretch (amide)~1680~1690~1670
C=N Stretch (thiazole)~1580~1580~1580
C-Cl Stretch-~700-800-
Mass Spectrometry Data (m/z)
CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compound (1)C₆H₅N₃OS167.19167 (M+), 127, 100, 85, 41
2-Chloro-N-(thiazol-2-yl)acetamide (2)C₅H₅ClN₂OS176.62176/178 (M+/M+2), 141, 100, 85
N-(Thiazol-2-yl)acetamide (3)C₅H₆N₂OS142.18142 (M+), 100, 85, 43

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer using potassium bromide (KBr) pellets. The scanning range is typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. The data is acquired in positive or negative ion mode.

Antimicrobial Mechanism of Thiazole Derivatives

Thiazole derivatives are known to exhibit antimicrobial activity through various mechanisms. One of the key pathways involves the inhibition of bacterial cell wall synthesis. This is a critical process for bacterial survival, and its disruption leads to cell lysis and death.

antimicrobial_mechanism cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Thiazole Derivatives cluster_outcome Outcome UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases Cell_Lysis Cell Lysis and Bacterial Death Thiazole Thiazole Derivatives Thiazole->UDP_NAM Inhibition of Mur ligases Thiazole->Lipid_II Inhibition of Transglycosylation

Caption: Inhibition of bacterial cell wall synthesis by thiazole derivatives.

Experimental Workflow for Spectral Characterization

The systematic characterization of a newly synthesized thiazole derivative involves a series of analytical techniques to confirm its structure and purity.

experimental_workflow synthesis Synthesis of Thiazole Derivative purification Purification (Crystallization/Chromatography) synthesis->purification ms Mass Spectrometry (MS) (Molecular Weight) purification->ms ir Infrared (IR) Spectroscopy (Functional Groups) purification->ir nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) purification->nmr data_analysis Data Analysis and Structure Confirmation ms->data_analysis ir->data_analysis nmr->data_analysis

Caption: Workflow for the spectral characterization of thiazole derivatives.

Conclusion

The spectral data presented in this guide highlights the distinct characteristics of this compound in comparison to its chloro and acetyl analogs. The presence of the electron-withdrawing cyano group in compound (1) is expected to influence the chemical shifts of adjacent protons and carbons, as well as the vibrational frequencies of the amide and thiazole moieties. This comparative analysis, along with the provided experimental protocols and mechanistic insights, serves as a valuable resource for the scientific community engaged in the synthesis, characterization, and development of novel thiazole-based compounds.

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Cyano-N-thiazol-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 2-Cyano-N-thiazol-2-yl-acetamide, contextualized with data from structurally related compounds to aid in spectral interpretation and characterization.

Comparative ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. For this compound, we can anticipate signals arising from the methylene (-CH₂-) group of the cyanoacetamide moiety and the protons on the thiazole ring.

Compound Functional Group Chemical Shift (δ, ppm) Solvent
2-Cyanoacetamide[1]-CH₂-3.58DMSO-d₆
N-(substituted phenyl)-2-cyanoacetamides[2]-CH₂-3.82 - 4.04CDCl₃
N-(4-(4-Chlorophenyl)Thiazol-2-yl) derivativeThiazole-H57.26CDCl₃
Thiazole[3]Thiazole-H2, H4, H58.42 (H4), 8.23 (H5), 9.97 (H2)CF₃COOH

Table 1: Comparative ¹H NMR chemical shifts for this compound fragments and related compounds.

Based on this data, the methylene protons of the acetamide group in the target molecule are expected to resonate in the range of 3.5-4.0 ppm. The chemical shifts of the thiazole ring protons will be influenced by the acetamide substituent.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. For this compound, key signals will correspond to the carbonyl carbon (C=O), the nitrile carbon (C≡N), the methylene carbon (-CH₂-), and the carbons of the thiazole ring.

Compound Carbon Atom Chemical Shift (δ, ppm) Solvent
2-Cyanoacetamide[1]-CH₂-26.18D₂O
2-Cyanoacetamide[1]C≡N116.77D₂O
2-Cyanoacetamide[1]C=O168.15D₂O
N-(substituted phenyl)-2-cyanoacetamides[2]-CH₂-26.66 - 27.43CDCl₃
N-(substituted phenyl)-2-cyanoacetamides[2]C≡N115.81 - 116.32CDCl₃
N-(substituted phenyl)-2-cyanoacetamides[2]C=O160.55 - 162.51CDCl₃
N-(4-(4-Chlorophenyl)Thiazol-2-yl) derivativeThiazole carbons~110-150CDCl₃

Table 2: Comparative ¹³C NMR chemical shifts for this compound fragments and related compounds.

The carbonyl carbon of the amide is expected to appear significantly downfield, likely in the 160-170 ppm region. The nitrile carbon will have a characteristic shift around 115-120 ppm. The methylene carbon should be observed in the 25-30 ppm range. The thiazole ring carbons will have distinct signals that are sensitive to the substitution pattern.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for this compound or similar compounds, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Commonly used solvents for this class of compounds include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The choice of solvent will depend on the solubility of the compound.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

3. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the spectrum.

  • Phase and baseline corrections should be applied to the spectrum.

  • The chemical shifts should be referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a novel compound like this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR FID FID Signal H1_NMR->FID C13_NMR->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Integration Integration & Multiplicity Analysis (1H) Referencing->Integration Assignment Signal Assignment Referencing->Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure

A generalized workflow for the NMR analysis of organic compounds.

By following these protocols and utilizing the comparative data provided, researchers can confidently approach the structural elucidation of this compound and related novel chemical entities.

References

Mass Spectrometry Analysis of 2-Cyano-N-thiazol-2-yl-acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry-based analytical approaches for 2-Cyano-N-thiazol-2-yl-acetamide. This document outlines the fragmentation behavior of the molecule, compares analytical performance with alternative methods, and provides detailed experimental protocols.

Introduction to this compound and its Analysis

This compound is a heterocyclic compound featuring a thiazole ring, a cyano group, and an acetamide linkage. The structural complexity and the presence of multiple functional groups make mass spectrometry an ideal technique for its identification and quantification. This guide focuses on the electron ionization mass spectrometry (EI-MS) of the title compound and compares its performance with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as an alternative analytical strategy.

Mass Spectrometry of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For this compound, with a molecular weight of 167.19 g/mol and the formula C6H5N3OS, GC-MS analysis provides characteristic fragmentation patterns crucial for its identification.[1]

Fragmentation Pathway

The electron ionization mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern. Based on the general fragmentation of N-monosubstituted cyanoacetamides and thiazole derivatives, the following fragmentation pathways are proposed:

  • α-Cleavage: Fission of the C-C bond adjacent to the carbonyl group, leading to the formation of the cyanomethyl radical (•CH2CN) and a thiazolyl-isocyanate fragment or related ions.

  • Amide Bond Cleavage: Cleavage of the amide bond (CO-NH) can result in the formation of a 2-aminothiazole cation and a cyanoacetyl radical.

  • Thiazole Ring Fragmentation: The thiazole ring itself can undergo characteristic fragmentation, typically involving the loss of small neutral molecules like HCN or CHNS.

  • McLafferty Rearrangement: While less likely due to the structure, a McLafferty-type rearrangement could occur if a suitable gamma-hydrogen is available, leading to the elimination of a neutral molecule.

A detailed analysis of the mass spectrum would be required to confirm the dominant fragmentation pathways and the relative abundance of the resulting ions.

Comparison of Analytical Methods: GC-MS vs. HPLC-MS

The choice of analytical method depends on various factors, including the analyte's properties, the sample matrix, and the analytical objective (e.g., quantification, identification). Here, we compare GC-MS and HPLC-MS for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separation of volatile/semi-volatile compounds in the gas phase followed by mass analysis.Separation of soluble compounds in the liquid phase followed by mass analysis.
Analyte Suitability Suitable for thermally stable and volatile compounds. Derivatization may be needed for polar compounds.Suitable for a wide range of compounds, including polar, non-volatile, and thermally labile molecules.
Sample Preparation Can be simpler for clean samples, but may require derivatization to improve volatility.Often requires sample clean-up (e.g., solid-phase extraction) to remove matrix interferences.
Sensitivity Generally offers high sensitivity, especially with selected ion monitoring (SIM).Can achieve very high sensitivity, particularly with triple quadrupole mass analyzers (LC-MS/MS).
Selectivity High selectivity based on both chromatographic retention time and mass-to-charge ratio.High selectivity from both retention time and m/z; MS/MS provides even greater specificity.
Quantitative Performance Good linearity and precision for quantitative analysis.Excellent linearity, precision, and accuracy for quantification.
Limitations Not suitable for non-volatile or thermally labile compounds. Potential for thermal degradation in the injector.Matrix effects (ion suppression or enhancement) can be a significant issue.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is based on a general method for the analysis of N-monosubstituted cyanoacetamides and can be adapted for this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., ion trap or quadrupole).

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector: Splitless mode at 250°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Scan Range: m/z 40-400.

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (if necessary) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum LibrarySearch Library Search & Fragmentation Analysis MassSpectrum->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway of Analysis

The following diagram illustrates the logical flow from sample to result in a typical analytical workflow.

Analysis_Pathway Analyte This compound in Sample Matrix Extraction Extraction/ Sample Preparation Analyte->Extraction Analytical_Method Analytical Technique (GC-MS or HPLC-MS) Extraction->Analytical_Method Raw_Data Raw Data (Chromatogram, Spectra) Analytical_Method->Raw_Data Data_Processing Data Processing (Integration, Peak Picking) Raw_Data->Data_Processing Identification Identification (Library Match, Fragmentation) Data_Processing->Identification Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Final Result (Concentration) Identification->Result Quantification->Result

Caption: Logical pathway from sample to result in the analysis of the target compound.

Conclusion

Both GC-MS and HPLC-MS are powerful techniques for the analysis of this compound. GC-MS provides detailed structural information through characteristic fragmentation patterns, making it excellent for identification. HPLC-MS, on the other hand, is highly versatile and can be more suitable for the analysis of this polar compound in complex matrices, especially for quantitative purposes. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the need for structural elucidation versus high-throughput quantification. The provided experimental protocol for GC-MS serves as a starting point for method development, and further optimization may be required to achieve the desired analytical performance.

References

Comparative FT-IR Spectral Analysis of 2-Cyano-N-thiazol-2-yl-acetamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Cyano-N-thiazol-2-yl-acetamide, a key intermediate in pharmaceutical synthesis. Its spectral features are compared with two alternative compounds, 2-acetylthiazole and N-phenyl-2-cyanoacetamide, to highlight the characteristic absorption bands of its principal functional groups. This analysis is intended for researchers, scientists, and drug development professionals to aid in the structural elucidation and quality control of these compounds.

Executive Summary

This compound is a multifaceted organic compound featuring a nitrile, a secondary amide, and a thiazole ring. Its FT-IR spectrum presents a unique fingerprint arising from the vibrational modes of these functional groups. By comparing its spectral data with that of 2-acetylthiazole (possessing a thiazole ring and a ketone) and N-phenyl-2-cyanoacetamide (containing a nitrile and an amide), the distinct contributions of each functional group to the overall spectrum can be effectively discerned. This guide presents a summary of the key spectral data, a detailed experimental protocol for acquiring FT-IR spectra of solid samples, and a logical workflow for spectral analysis.

FT-IR Data Comparison

The FT-IR spectral data for this compound and the two comparative compounds are summarized in the table below. The assignments are based on established FT-IR correlation charts and available spectral data.

Functional GroupThis compound (Predicted)2-Acetylthiazole (Experimental)N-Phenyl-2-cyanoacetamide (Experimental)
N-H Stretch (Amide) ~3250 cm⁻¹ (broad)-~3283 cm⁻¹ (sharp)
C-H Stretch (Aromatic/Heteroaromatic) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H Stretch (Aliphatic) ~2950-2850 cm⁻¹~2920 cm⁻¹~2950 cm⁻¹
C≡N Stretch (Nitrile) ~2250 cm⁻¹-~2260 cm⁻¹
C=O Stretch (Amide I) ~1680 cm⁻¹-~1670 cm⁻¹
C=O Stretch (Ketone) -~1675 cm⁻¹-
N-H Bend (Amide II) ~1550 cm⁻¹-~1540 cm⁻¹
C=N & C=C Stretch (Thiazole ring) ~1600-1450 cm⁻¹~1590, 1480 cm⁻¹-
C-N Stretch ~1300-1200 cm⁻¹~1240 cm⁻¹~1320 cm⁻¹

Note: The FT-IR data for this compound is predicted based on the functional groups present in its structure, as a publicly available, assigned experimental spectrum could not be located at the time of this publication. The data for 2-acetylthiazole and N-phenyl-2-cyanoacetamide are derived from publicly available experimental spectra.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

The following is a detailed methodology for obtaining the FT-IR spectrum of a solid organic compound using the KBr pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Hydraulic press with pellet-forming die

  • Agate mortar and pestle

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Analytical balance

  • Spatula

  • Sample to be analyzed

Procedure:

  • Drying: Dry the spectroscopic grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed moisture. Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr. The exact ratio should be optimized to obtain a spectrum with good signal-to-noise ratio and absorbance values within the linear range of the detector.

  • Grinding and Mixing: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation: Carefully transfer a portion of the powdered mixture into the pellet-forming die. Ensure the powder is evenly distributed.

  • Pressing: Place the die in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet with the sample dispersed within it.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum with an empty sample holder or a pure KBr pellet.

  • Sample Scan: Record the FT-IR spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final FT-IR spectrum of the compound.

Workflow for FT-IR Functional Group Analysis

The following diagram illustrates the logical workflow for identifying the functional groups of this compound from its FT-IR spectrum.

FTIR_Analysis_Workflow FT-IR Spectral Analysis Workflow for this compound start Obtain FT-IR Spectrum region1 Analyze 3500-2800 cm⁻¹ Region start->region1 region2 Analyze 2300-2000 cm⁻¹ Region start->region2 region3 Analyze 1800-1400 cm⁻¹ Region start->region3 nh_stretch ~3250 cm⁻¹ (broad) N-H Stretch (Amide) region1->nh_stretch ch_stretch ~3100-2850 cm⁻¹ C-H Stretch (Aromatic/Aliphatic) region1->ch_stretch cn_stretch ~2250 cm⁻¹ C≡N Stretch (Nitrile) region2->cn_stretch co_stretch ~1680 cm⁻¹ C=O Stretch (Amide I) region3->co_stretch nh_bend ~1550 cm⁻¹ N-H Bend (Amide II) region3->nh_bend ring_vibrations ~1600-1450 cm⁻¹ C=N & C=C Stretch (Thiazole Ring) region3->ring_vibrations conclusion Confirm Presence of Amide, Nitrile, and Thiazole Groups nh_stretch->conclusion ch_stretch->conclusion cn_stretch->conclusion co_stretch->conclusion nh_bend->conclusion ring_vibrations->conclusion

Caption: Workflow for identifying functional groups in this compound via FT-IR.

A Comparative Guide to the Bioactivity of 2-Cyano-N-thiazol-2-yl-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-cyano-N-thiazol-2-yl-acetamide scaffold is a promising pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the bioactivity of various derivatives, supported by experimental data, to aid in the development of novel therapeutic agents. The primary focus is on their anticancer and antimicrobial properties.

Anticancer Activity

Several derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the generation of reactive oxygen species (ROS) upon photo-activation, leading to DNA damage and subsequent cell death.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-cyano-N-(thiazol-2-yl)acetamide derivatives against human cancer cell lines.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
3b 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamideHCT116 (Colon)23[1]
MDA-MB-231 (Breast)30[1]
3c 2-cyano-3-(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamideHCT116 (Colon)25[1]
MDA-MB-231 (Breast)9[1]
DIPTH 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrileHepG-2 (Liver)14.05 µg/mL[2]
MCF-7 (Breast)17.77 µg/mL[2]
Hela (Cervical)29.65 µg/mL[2]
HCT-116 (Colon)32.68 µg/mL[2]
8a N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamideHela (Cervical)1.3 µM

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Signaling Pathway of Photo-induced Cytotoxicity

The proposed mechanism of action for compounds 3b and 3c involves the generation of singlet oxygen and superoxide radicals upon irradiation with light (365 nm). These reactive oxygen species can induce damage to plasmid DNA, and it is postulated that a similar mechanism leads to cytotoxicity in cancer cells.[1] The resulting DNA damage can trigger a cascade of cellular events culminating in apoptosis.

G cluster_0 Cellular Environment Compound 2-Cyano-N-thiazol-2-yl -acetamide Derivative ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) Compound->ROS Photosensitization Light Light (365 nm) Light->ROS DNA Nuclear DNA ROS->DNA Oxidative Stress Damaged_DNA Damaged DNA (Strand Breaks) DNA->Damaged_DNA Apoptosis Apoptosis Damaged_DNA->Apoptosis Activation of Damage Response Pathways

Caption: Proposed signaling pathway for photo-induced cytotoxicity of select derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives against various microorganisms.

Compound IDDerivative StructureMicroorganismMIC (µg/mL)Reference
Compound 82f 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenolNot Specified63.11[3]
Compound 82g 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3thiazol-4-yl}anilineNot Specified67.93[3]
Compound 2b 2-(pyrrolidin-1-yl)-N-(benzothiazol-2-yl)acetamideBacillus subtilis< 25[4]
Escherichia coli25[4]
Staphylococcus aureus25[4]
Salmonella typhi25[4]
Compound 2i 2-(4-methylpiperazin-1-yl)-N-(benzothiazol-2-yl)acetamideBacillus subtilis25[4]
Escherichia coli25[4]
Staphylococcus aureus50[4]
Salmonella typhi25[4]

Experimental Protocols

General Synthesis of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide Derivatives (e.g., 3a-f)[1]

A mixture of 2-cyano-N-(thiazol-2-yl)acetamide (10 mmol) and the appropriate aromatic aldehyde (10 mmol) is heated at reflux in absolute ethanol (10 mL) in the presence of piperidine (2 mmol) as a basic catalyst for 3 hours. The solid product that forms upon cooling is collected by filtration, washed with ethanol, dried, and recrystallized from an ethanol/dioxane mixture to yield the final 2-cyanoacrylamide derivatives.

G Reactant1 2-Cyano-N- (thiazol-2-yl)acetamide Heating Reflux, 3h Reactant1->Heating Reactant2 Aromatic Aldehyde Reactant2->Heating Catalyst Piperidine (Basic Catalyst) Catalyst->Heating Solvent Absolute Ethanol Solvent->Heating Product 2-Cyanoacrylamide Derivative Heating->Product

Caption: Experimental workflow for the synthesis of 2-cyanoacrylamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)[2]
  • Cell Seeding: Human cancer cell lines (e.g., HepG-2, MCF-7, Hela, HCT-116) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[5]
  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

  • Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar.

  • Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. For quantitative data, a broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC).

References

Structure-Activity Relationship of 2-Cyano-N-thiazol-2-yl-acetamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 2-cyano-N-thiazol-2-yl-acetamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of this core structure have demonstrated potential as antimicrobial, antitumor, and enzyme inhibitory agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data and detailed methodologies.

Comparative Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the core scaffold. The following table summarizes the in vitro cytotoxic activity of a series of synthesized derivatives against various cancer cell lines.

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
10a HAverage6[3]
10o OCH₃, CH₃Average7[3]
13d CH₃Average8[3]
Doxorubicin -Average5[3]
Sorafenib -Average8[3]
Compound 7 -HepG213.5 µg/ml[2]
Compound 9 -HepG232.2 µg/ml[2]
Doxorubicin -HepG221.6 µg/ml[2]

Key SAR Observations:

  • The introduction of different substituents on the phenyl ring attached to the thiazole moiety significantly impacts the cytotoxic activity.

  • Compound 10a , with an unsubstituted phenyl ring, demonstrated the most potent antiproliferative activity among the tested analogs, with an average GI50 value of 6 µM across four cancer cell lines.[3]

  • The presence of electron-donating groups, such as in compound 10o (methoxy and methyl groups), and 13d (methyl group), resulted in slightly reduced but still significant activity.[3]

  • Some derivatives have shown promising activity against specific cell lines, such as compounds 7 and 9 against HepG2 liver cancer cells.[2]

Experimental Protocols

Synthesis of this compound Analogs

A general method for the synthesis of this compound analogs involves the Knoevenagel condensation.[4][5]

General Procedure:

  • A mixture of 2-cyano-N-(thiazol-2-yl)acetamide (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) is refluxed in absolute ethanol.

  • A catalytic amount of a base, such as piperidine, is added to the mixture.

  • The reaction is monitored until completion (typically 3 hours).

  • The resulting solid product is filtered, washed with ethanol, dried, and recrystallized to yield the final product.[4]

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Human cancer cell lines are seeded in 96-well plates and incubated.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Visualizing the Workflow

The general workflow for the synthesis and evaluation of this compound analogs can be visualized as a straightforward process from chemical synthesis to biological testing.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Knoevenagel Condensation start->reaction aldehyde Substituted Aldehyde aldehyde->reaction product Analog Library reaction->product assay In Vitro Cytotoxicity Assay (e.g., MTT) product->assay data IC50 Data Collection assay->data sar SAR Analysis data->sar Mechanism of Action compound This compound Analog tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to disruption Disruption of Microtubule Dynamics compound->disruption Leads to polymerization Microtubule Polymerization tubulin->polymerization arrest Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

References

2-Cyano-N-thiazol-2-yl-acetamide: A Comparative Analysis Against Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. This guide provides a comparative analysis of 2-Cyano-N-thiazol-2-yl-acetamide, a promising heterocyclic compound, against established anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and an exploration of the underlying molecular pathways.

In Vitro Cytotoxicity: A Comparative Overview

The antitumor potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these assessments. For comparative purposes, the IC50 values of standard chemotherapeutic drugs, including Doxorubicin, 5-Fluorouracil (5-FU), Oxaliplatin, and Paclitaxel, are also presented. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell lines, drug exposure times, and assay methods.

CompoundCell LineCancer TypeIC50 (µM)Reference
Derivatives of this compound
Compound 10a MCF-7Breast Cancer4 ± 0.2[1]
PC-3Prostate Cancer7 ± 0.6[1]
Compound 10o MDA-MB-231Breast Cancer3 ± 0.2[1]
Compound 13d MDA-MB-231Breast Cancer-[1]
Doxorubicin
HCT116Colon Cancer0.96[2]
HT29Colon Cancer0.88[2]
SW620Colon Cancer0.023[3]
MCF-7Breast Cancer2.50[4]
MDA-MB-231Breast Cancer6.602[5]
5-Fluorouracil (5-FU)
HCT 116 (5 days)Colon Cancer1.48[6]
HT-29 (5 days)Colon Cancer11.25[6]
SW620 (48 h)Colon Cancer13 µg/ml[7]
Oxaliplatin
HT29 (24 h)Colon Cancer0.33 ± 0.02 µg/ml[8]
SW620 (24 h)Colon Cancer1.13 ± 0.35 µg/ml[8]
Paclitaxel
MCF-7Breast Cancer3.5
MDA-MB-231Breast Cancer0.3

Deciphering the Mechanism of Action: Key Signaling Pathways

Thiazole-containing compounds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. While the precise molecular targets of this compound are still under investigation, related derivatives have shown inhibitory activity against key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt pathway.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling cascade is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway can effectively starve tumors of their blood supply.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 Signaling Pathway in Cancer.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. The intrinsic pathway is initiated by intracellular stress signals and converges on the activation of caspases, the executioners of cell death.

Intrinsic_Apoptosis_Pathway Stimuli DNA Damage, Oxidative Stress BaxBak Bax/Bak (Pro-apoptotic) Stimuli->BaxBak Activates Bcl2 Bcl-2 (Anti-apoptotic) BaxBak->Bcl2 Inhibits CytochromeC Cytochrome c BaxBak->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Pathway of Apoptosis.

Experimental Protocols

To ensure the reproducibility and transparency of the cited data, this section outlines the methodologies for key in vitro assays used to evaluate the anticancer properties of these compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the compound A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 values G->H

Caption: MTT Assay Experimental Workflow.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol Details:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol Details:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

This compound and its derivatives have demonstrated promising anticancer activity in preclinical studies. The comparative data presented in this guide suggest that their efficacy can be comparable to or, in some cases, exceed that of established chemotherapeutic agents against certain cancer cell lines. The potential mechanisms of action, including the inhibition of key signaling pathways like VEGFR-2 and the induction of apoptosis, warrant further investigation. The detailed experimental protocols provided herein are intended to facilitate further research and a more direct and comprehensive comparison of this class of compounds with existing anticancer drugs. Future studies should focus on elucidating the specific molecular targets of this compound to fully understand its therapeutic potential and to guide the development of more potent and selective anticancer agents.

References

A Comparative Guide to Validating the Purity of Synthesized 2-Cyano-N-thiazol-2-yl-acetamide and Its Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical research, rigorous purity validation is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative overview of analytical methodologies for assessing the purity of 2-Cyano-N-thiazol-2-yl-acetamide, a key building block in medicinal chemistry, and its closely related heterocyclic bioisosteres: 2-Cyano-N-(pyridin-2-yl)acetamide and 2-Cyano-N-(1,3,4-thiadiazol-2-yl)acetamide.

Introduction to the Compounds

This compound and its analogs are versatile intermediates in the synthesis of various biologically active molecules. The replacement of the thiazole ring with other five or six-membered heterocycles, such as pyridine or thiadiazole, is a common strategy in drug discovery to modulate physicochemical properties, biological activity, and pharmacokinetic profiles. Ensuring the purity of these starting materials is a critical first step in any synthetic campaign.

Comparative Purity Validation Methods

A multi-pronged approach employing chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of these compounds. The following table summarizes the key analytical methods and their expected outcomes for this compound and its selected alternatives.

Analytical TechniqueThis compound2-Cyano-N-(pyridin-2-yl)acetamide2-Cyano-N-(1,3,4-thiadiazol-2-yl)acetamide
High-Performance Liquid Chromatography (HPLC) Expected Purity: >98%Expected Purity: >98%Expected Purity: >97%
Proton Nuclear Magnetic Resonance (¹H NMR) Characteristic peaks confirming structure; absence of impurity signals.Characteristic peaks confirming structure; absence of impurity signals.Characteristic peaks confirming structure; absence of impurity signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Expected number of signals corresponding to the carbon skeleton.Expected number of signals corresponding to the carbon skeleton.Expected number of signals corresponding to the carbon skeleton.
Mass Spectrometry (MS) Molecular ion peak [M+H]⁺ at m/z 168.02Molecular ion peak [M+H]⁺ at m/z 162.06Molecular ion peak [M+H]⁺ at m/z 169.01
Melting Point (°C) 202-205188-191Not readily available

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and comparable data. Below are representative methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to be a general starting point for the purity analysis of all three compounds, with minor modifications to the gradient or mobile phase composition potentially required for optimal separation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire standard proton spectra to observe chemical shifts and coupling constants of all protons. The absence of unexpected signals is indicative of high purity.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra to confirm the presence of all unique carbon atoms in the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides confirmation of the molecular weight of the synthesized compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like acetonitrile or methanol.

Data Visualization

The following diagrams illustrate the general workflow for purity validation and the logical relationship between the analytical techniques employed.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_validation Purity Validation Synthesis Synthesized Compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC TLC (Initial Check) Purification->TLC Qualitative Assessment HPLC HPLC (Quantitative Purity) TLC->HPLC Proceed if single spot NMR NMR (¹H, ¹³C) (Structural Confirmation) HPLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Final_Report Purity Report MS->Final_Report Compile Data

A general workflow for the synthesis and purity validation of a chemical compound.

Analytical_Techniques_Relationship cluster_techniques Analytical Techniques Compound Synthesized Compound HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS MS Compound->MS Purity Purity (%) Structure Chemical Structure MolWeight Molecular Weight HPLC->Purity NMR->Structure MS->MolWeight

The relationship between the compound and the information derived from different analytical techniques.

Conclusion

The purity validation of synthesized this compound and its analogs requires a combination of chromatographic and spectroscopic methods. While HPLC provides a quantitative measure of purity, NMR and MS are indispensable for structural confirmation and identification of potential impurities. The protocols and comparative data presented in this guide serve as a valuable resource for researchers, enabling them to confidently assess the quality of their synthesized compounds and proceed with their research objectives. It is important to note that while extensive data is available for the thiazole and pyridine analogs, detailed experimental data for the purity validation of 2-Cyano-N-(1,3,4-thiadiazol-2-yl)acetamide is less prevalent in the public domain, which may necessitate more extensive in-house validation.

A Comparative Guide to 2-Cyano-N-thiazol-2-yl-acetamide: A Scaffolding Molecule with Latent Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-Cyano-N-thiazol-2-yl-acetamide, a heterocyclic compound indexed in PubChem, focusing on its chemical properties and its role as a versatile precursor in the synthesis of biologically active molecules. While direct experimental data on the biological activity of this compound itself is limited in publicly available research, this guide will objectively present its known characteristics and compare the performance of its derivatives, supported by experimental data from scientific literature.

Compound Profile: this compound

This compound is a chemical compound with the molecular formula C₆H₅N₃OS.[1] It is cataloged in PubChem with CID 693166 and CAS Number 90158-62-6.[1] Its chemical structure features a central acetamide group linked to a thiazole ring and a nitrile group, making it a reactive building block for organic synthesis.

Physicochemical Properties from PubChem

The following table summarizes the key computed properties of this compound as listed in the PubChem database.[1]

PropertyValue
Molecular Weight 167.19 g/mol
Molecular Formula C₆H₅N₃OS
IUPAC Name 2-cyano-N-(1,3-thiazol-2-yl)acetamide
InChI InChI=1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10)
InChIKey ZSPNFPWMLPHDQS-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C(S1)NC(=O)CC#N)
CAS Number 90158-62-6

Synthetic Utility and Derivatives

Current scientific literature predominantly highlights the role of this compound as a key intermediate in the synthesis of more complex heterocyclic compounds with a range of biological activities. The presence of the active methylene group, the cyano group, and the thiazole ring provides multiple reaction sites for constructing diverse molecular architectures.

Synthesis Workflow

The general workflow for utilizing this compound as a precursor involves its reaction with various electrophiles or its participation in cyclization reactions to yield more elaborate molecules. A common synthetic route is the Knoevenagel condensation.[2]

Synthesis_Workflow General Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Cyano This compound Condensation Knoevenagel Condensation 2_Cyano->Condensation Aldehyde Aromatic Aldehydes Aldehyde->Condensation Derivative Biologically Active Derivatives Condensation->Derivative

A diagram illustrating the use of the compound in synthesis.

Biological Activity of Derivatives

While direct biological data for this compound is scarce, numerous studies have synthesized and evaluated the biological activities of its derivatives. This section presents a comparative summary of the performance of these derivatives, offering insights into the potential of the core scaffold.

Anticancer Activity of Derivatives

A study by Barakat et al. (2024) synthesized a series of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives from this compound.[2] These derivatives exhibited significant cytotoxic activity against human colon (HCT116) and breast cancer (MDA-MB-231) cell lines upon photo-irradiation.[2]

CompoundTarget Cell LineIC₅₀ (µM)
Derivative 3b HCT11623
MDA-MB-23130
Derivative 3c HCT11625
MDA-MB-2319

Data extracted from Barakat et al. (2024).[2]

Antimicrobial Activity of Derivatives

Research into the derivatives of this compound has also demonstrated their potential as antimicrobial agents. For instance, various heterocyclic compounds synthesized from a similar cyanoacetamide precursor have shown promising activity against a range of bacteria and fungi.[3][4]

Experimental Protocols

General Procedure for the Synthesis of Thiazole-based Cyanoacrylamide Derivatives

The following protocol is a generalized procedure based on the Knoevenagel condensation described by Barakat et al. (2024).[2]

  • A mixture of 2-cyano-N-(thiazol-2-yl)acetamide (10 mmol) and the desired aromatic aldehyde (10 mmol) is prepared.

  • The mixture is refluxed in absolute ethanol (10 mL) in the presence of a catalytic amount of piperidine (2 mmol) for 3 hours.[2]

  • The resulting solid product is collected by filtration.

  • The solid is washed with ethanol, dried, and recrystallized from an ethanol/dioxane mixture to yield the purified 2-cyanoacrylamide derivative.[2]

Experimental_Workflow Experimental Synthesis Workflow Start Mix Reactants: - this compound - Aromatic Aldehyde - Ethanol - Piperidine Reflux Reflux for 3 hours Start->Reflux Heat Filter Filter the solid product Reflux->Filter Cool Wash Wash with ethanol Filter->Wash Recrystallize Recrystallize from Ethanol/Dioxane Wash->Recrystallize End Purified Derivative Recrystallize->End

A diagram of the synthesis protocol.

Conclusion and Future Directions

This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of a wide array of heterocyclic compounds. While direct experimental evidence of its own biological activity is not extensively reported, the significant anticancer and antimicrobial activities of its derivatives underscore the importance of the this compound scaffold.

Future research should focus on the direct biological evaluation of this compound to establish a baseline for its activity and to better understand the structure-activity relationships of its more complex derivatives. Comparative studies against established drugs and other heterocyclic scaffolds would also be crucial in determining its therapeutic potential. The lack of comprehensive data on the parent compound represents a clear knowledge gap that, if addressed, could further accelerate the development of novel therapeutics based on this promising chemical entity.

References

In Vitro Efficacy of 2-Cyano-N-thiazol-2-yl-acetamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro efficacy of novel 2-Cyano-N-thiazol-2-yl-acetamide derivatives. The data presented is based on a study of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives, highlighting their potential as anticancer agents.

A series of novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives have been synthesized and evaluated for their in vitro anticancer activity.[1] This guide focuses on the comparative efficacy of two promising compounds from this series:

  • Compound 3b : 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide

  • Compound 3c : 2-Cyano-3-(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide

The in vitro cytotoxicity of these compounds was assessed against two human cancer cell lines: HCT116 (colon carcinoma) and MDA-MB-231 (breast adenocarcinoma). Notably, the study investigated the cytotoxic effects under both standard (dark) conditions and upon photo-irradiation at 365 nm, revealing a significant enhancement of activity with light.

Quantitative Efficacy Comparison

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundCell LineIC50 (µM) - DarkIC50 (µM) - Irradiated (365 nm)
3b HCT116Not Reported23
3c HCT116Not Reported25
3b MDA-MB-2319130
3c MDA-MB-231649

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

The synthesis of the 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives was achieved through a Knoevenagel condensation.[1] A mixture of 2-cyano-N-(thiazol-2-yl)acetamide (10 mmol) and the appropriate aromatic aldehyde (10 mmol) was refluxed for 3 hours in absolute ethanol (10 mL) with piperidine (2 mmol) as a basic catalyst.[1] The resulting solid product was filtered, washed with ethanol, dried, and then purified by crystallization from an ethanol/dioxane mixture.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human cancer cell lines (HCT116 and MDA-MB-231) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. For the photo-irradiation experiments, following the initial 24-hour incubation with the compounds, the cells were exposed to UV light at 365 nm. After the incubation period, the MTT reagent was added to each well, and the plates were incubated for another 4 hours. Finally, the formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Visualizing the Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the this compound derivatives discussed.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Cyano-N-(thiazol-2-yl)acetamide E 2-Cyano-3-aryl-N-(thiazol-2-yl)acrylamide Derivative A->E B Aromatic Aldehyde B->E C Piperidine C->E D Ethanol, Reflux D->E

Caption: Knoevenagel condensation for the synthesis of target derivatives.

Mechanism of Action Insights

The enhanced cytotoxicity of compounds 3b and 3c upon irradiation suggests a photodynamic effect. The study indicates that these compounds can cleave plasmid DNA, and this activity is significantly increased by UV light.[1] This effect is attributed to the generation of reactive oxygen species, such as singlet oxygen and superoxide radicals, upon photo-irradiation, which can induce cancer cell apoptosis.[1] The binding affinity of these compounds to DNA and bovine serum albumin (BSA) was also investigated, with compound 3b showing a higher binding constant to DNA than compound 3c.[1]

The following diagram illustrates the proposed photo-induced cytotoxic mechanism.

G cluster_activation Photoactivation cluster_ros ROS Generation cluster_cellular_effects Cellular Effects A Derivative (e.g., 3b, 3c) C Singlet Oxygen A->C D Superoxide Radicals A->D B UV Light (365 nm) B->C B->D E DNA Damage C->E D->E F Apoptosis E->F

Caption: Proposed mechanism of photo-induced cytotoxicity.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 2-Cyano-N-thiazol-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Cyano-N-thiazol-2-yl-acetamide. The following procedures and data, compiled from information on closely related compounds, are intended to serve as a comprehensive guide for safe operational planning and disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, harmful in contact with skin, causing skin irritation, causing serious eye irritation, and harmful if inhaled[1]. It may also cause respiratory irritation[1]. Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2]Protects against splashes and dust particles that can cause serious eye irritation.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.[2][3]Prevents skin irritation and absorption. Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if working in a poorly ventilated area.[2]Protects against inhalation of harmful dust particles that can cause respiratory tract irritation.

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid generating dust.[4]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the work area.[2]

  • Avoid contact with skin, eyes, and clothing.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

Accidental Release and Disposal Plan

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use appropriate personal protective equipment. Sweep or shovel the spilled material into a suitable container for disposal.[2] Avoid generating dust.

  • Clean: Clean the spill area thoroughly.

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[2]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, get medical advice.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

A Preparation - Review SDS - Don appropriate PPE - Prepare work area (fume hood) B Chemical Handling - Weigh and transfer in fume hood - Minimize dust generation A->B C Experimentation - Conduct experiment in a closed or well-ventilated system B->C D Decontamination - Clean equipment and work surfaces C->D G Spill Occurs C->G Emergency E Waste Disposal - Segregate hazardous waste - Label waste containers clearly D->E F Final Steps - Remove PPE - Wash hands thoroughly E->F H Spill Response Protocol - Evacuate and ventilate - Wear appropriate PPE - Contain and clean up spill G->H H->D Post-cleanup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-N-thiazol-2-yl-acetamide
Reactant of Route 2
Reactant of Route 2
2-Cyano-N-thiazol-2-yl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.